MSC2530818
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
[(2S)-2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-15-9-13(10-20-17(15)22-21-11)18(24)23-8-2-3-16(23)12-4-6-14(19)7-5-12/h4-7,9-10,16H,2-3,8H2,1H3,(H,20,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRITQGYYWHQGM-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)C(=O)N3CCCC3C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=NC2=NN1)C(=O)N3CCC[C@H]3C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MSC2530818: A Preclinical CDK8/19 Inhibitor for Colorectal Cancer
An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical molecule MSC2530818, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This document details its mechanism of action in colorectal cancer, summarizing key preclinical findings, experimental methodologies, and the signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its anti-cancer effects in colorectal cancer models primarily through the inhibition of the kinase activity of CDK8 and CDK19. These kinases are components of the Mediator complex, a crucial transcriptional co-regulator. By inhibiting CDK8 and CDK19, this compound modulates the expression of key genes involved in oncogenic signaling pathways, particularly the Wnt/β-catenin and STAT1 pathways, which are frequently dysregulated in colorectal cancer.[1][2]
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is aberrantly activated in the vast majority of colorectal cancers, driving tumor initiation and progression.[3][4] CDK8 has been identified as a key positive regulator of β-catenin-driven transcription.[4][5] this compound, by inhibiting CDK8/19, leads to a downstream reduction in the transcriptional activity of β-catenin.[1] This results in the decreased expression of Wnt target genes that are critical for cell proliferation and survival.
Inhibition of STAT1 Phosphorylation
This compound has been shown to directly reduce the phosphorylation of STAT1 at the serine 727 residue.[2] The phosphorylation of STAT1 is a critical step in the JAK/STAT signaling pathway, which plays a role in cell proliferation, survival, and immune response. Inhibition of STAT1 phosphorylation by this compound represents a key biomarker of its target engagement and contributes to its anti-proliferative effects.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related CDK8/19 inhibitors in colorectal cancer models.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| SW620 | Colorectal Cancer | Data not publicly available | Proliferation Assay | [2] |
| HCT116 | Colorectal Cancer | Data not publicly available | Proliferation Assay | |
| COLO205 | Colorectal Cancer | Data not publicly available | Proliferation Assay |
Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Model
| Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Mouse Xenograft | SW620 | This compound | Orally administered | Significant reduction in tumor growth observed | [2] |
Note: Detailed quantitative data on tumor growth inhibition (e.g., percentage, p-values) and specific dosing regimens for this compound are not fully detailed in the available literature.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on CDK8/19.
Caption: STAT1 signaling pathway and the inhibition of CDK8/19-mediated S727 phosphorylation by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the preclinical evaluation of this compound in colorectal cancer.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of CDK8/19 inhibitors like this compound.
Cell Proliferation Assay (MTS Assay)
-
Objective: To determine the effect of this compound on the proliferation of colorectal cancer cell lines.
-
Materials:
-
Colorectal cancer cell lines (e.g., SW620, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Western Blot for STAT1 Phosphorylation
-
Objective: To assess the effect of this compound on the phosphorylation of STAT1 at Serine 727.
-
Materials:
-
Colorectal cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total-STAT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere. Treat with this compound or vehicle for a specified time (e.g., 2-6 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT1 (S727) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT1 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Wnt/β-catenin Reporter Assay (TOP/FOP Flash)
-
Objective: To measure the effect of this compound on β-catenin-mediated transcriptional activity.
-
Materials:
-
Colorectal cancer cell line (e.g., HCT116)
-
TOP-Flash and FOP-Flash luciferase reporter plasmids
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Co-transfect cells with either TOP-Flash (containing wild-type TCF/LEF binding sites) or FOP-Flash (containing mutant TCF/LEF binding sites) and a Renilla luciferase control plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle control.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure both firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. The relative luciferase activity of TOP-Flash is then compared to that of FOP-Flash to determine the specific inhibition of Wnt/β-catenin signaling.
-
Colorectal Cancer Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Colorectal cancer cells (e.g., SW620) mixed with Matrigel
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of colorectal cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally according to a predetermined schedule (e.g., once daily).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-STAT1).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Conclusion
This compound is a promising preclinical candidate for the treatment of colorectal cancer. Its mechanism of action, centered on the dual inhibition of CDK8 and CDK19, leads to the suppression of two key oncogenic signaling pathways: Wnt/β-catenin and STAT1. The available data demonstrates its potential to reduce tumor growth in preclinical models. Further investigation is warranted to fully elucidate its therapeutic potential and to obtain more detailed quantitative data on its efficacy and safety profile.
References
- 1. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase Inhibitors and Their Therapeutic Potential in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing bevacizumab efficacy in a colorectal tumor mice model using dextran-coated albumin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 5. CDK8 Is a Colorectal Cancer Oncogene That Regulates β-Catenin Activity [dash.harvard.edu]
The Role of MSC2530818 in the WNT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MSC2530818, a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). It explores its mechanism of action within the WNT signaling pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and the WNT Signaling Pathway
The WNT signaling pathways are a group of signal transduction pathways crucial for embryonic development, cell fate specification, cell proliferation, and tissue regeneration.[1][2] Dysregulation of the WNT pathway, particularly the canonical WNT/β-catenin pathway, is a hallmark of numerous cancers, including colorectal cancer.[3] In the canonical pathway, the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus leads to the activation of TCF/LEF transcription factors, driving the expression of oncogenes.[1][2]
CDK8, a component of the Mediator complex, has been identified as a key regulator of β-catenin-dependent transcription.[3][4] It acts as an oncogene in several cancers by potentiating the transcriptional output of various signaling pathways, including the WNT pathway.[3][4][5] this compound is a novel, orally bioavailable inhibitor of CDK8 and its close paralog CDK19, developed to therapeutically target this oncogenic signaling axis.[4][6]
Mechanism of Action of this compound
This compound exerts its effects by directly inhibiting the kinase activity of CDK8 and CDK19.[1][6] By doing so, it interferes with the phosphorylation of downstream targets of CDK8, including STAT1, and modulates the transcription of genes regulated by the WNT/β-catenin pathway.[4][6][7] The inhibition of WNT-dependent transcription is a key mechanism through which this compound demonstrates its anti-tumor activity in cancer cell lines with constitutively active WNT signaling.[6][8]
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| CDK8 IC50 | 2.6 nM | Cell-free assay | [1][6][8][9] |
| CDK8 Binding Affinity (Kd) | 4 nM | Reporter displacement assay | [4] |
| CDK19 Binding Affinity (Kd) | 4 nM | Reporter displacement assay | [4] |
| pSTAT1SER727 IC50 | 8 ± 2 nM | SW620 human colorectal carcinoma cells | [1][4][6][8] |
| Caco-2 Permeability (Efflux Ratio) | 1.5 | Caco-2 cells | [1][6] |
| Cytochrome P450 Inhibition (IC50) | > 20 µM | All subtypes | [1][6] |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Clearance (CL) | Volume of Distribution (Vdss) | Terminal Half-life (t1/2) | Reference |
| Mouse | Acceptable | Acceptable | Acceptable | [1][6] |
| Rat | Acceptable | Acceptable | Acceptable | [1][6] |
| Dog | Acceptable | Acceptable | Acceptable | [1][6] |
| Human (predicted) | ~0.14 L/h/kg | 0.48 L/kg | 2.4 h | [8] |
Table 3: In Vivo Efficacy of this compound in SW620 Xenograft Model
| Dosage | Administration | Tumor Growth Inhibition (T/C ratio) | Reference |
| 50 mg/kg bid | p.o. | 49% | [1][8] |
| 100 mg/kg qd | p.o. | 57% | [1][8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
WNT/β-catenin Reporter Gene Assay (7dF3)
This assay is used to measure the effect of this compound on WNT-dependent transcription.
-
Cell Line: HEK293 cells stably expressing a TCF/LEF-driven luciferase reporter (e.g., 7dF3).
-
Principle: In cells with an active canonical WNT pathway, β-catenin translocates to the nucleus and activates the TCF/LEF-driven reporter, leading to the production of luciferase. Inhibition of the pathway by this compound results in a decrease in luciferase activity.
-
General Protocol:
-
Seed HEK293-7dF3 reporter cells in a 96-well plate.
-
The following day, treat the cells with a dose-response curve of this compound.
-
To induce the WNT pathway, cells can be co-treated with Wnt3a-conditioned media or a GSK-3β inhibitor like LiCl.
-
After a 24-hour incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Data is typically normalized to a vehicle control.
-
Phospho-STAT1 (pSTAT1SER727) Inhibition Assay
This assay serves as a pharmacodynamic biomarker for CDK8 activity.
-
Cell Line: SW620 human colorectal carcinoma cells, which have constitutively active WNT signaling.
-
Principle: CDK8 is known to phosphorylate STAT1 at serine 727. This compound, by inhibiting CDK8, reduces the levels of phosphorylated STAT1.
-
General Protocol:
-
Plate SW620 cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 1-4 hours).
-
Lyse the cells and collect protein extracts.
-
Determine the levels of pSTAT1SER727 and total STAT1 using an immunoassay method such as Western blotting or an ELISA-based assay.
-
The IC50 is calculated based on the reduction of the pSTAT1SER727 signal relative to the total STAT1 signal.
-
SW620 Human Colorectal Carcinoma Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of this compound.
-
Animal Model: Immunocompromised mice (e.g., NCr athymic mice).[1]
-
Cell Line: SW620 human colorectal adenocarcinoma cells.[10][11][12]
-
Principle: SW620 cells, when implanted subcutaneously in immunocompromised mice, form tumors that can be used to evaluate the in vivo efficacy of anti-cancer agents.
-
General Protocol:
-
Subcutaneously implant SW620 cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound orally (p.o.) at the desired doses and schedules (e.g., 50 mg/kg twice daily or 100 mg/kg once daily).[1]
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, tumors are excised and weighed. The T/C ratio (mean tumor weight of treated group / mean tumor weight of control group) is calculated to determine efficacy.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the WNT signaling pathway, the point of intervention by this compound, and a general workflow for its evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MSC-2530818 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Optimization of Potent, Selective, and Orally Bioavailable CDK8 Inhibitors Discovered by High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ChemGood [chemgood.com]
- 10. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. SW620 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 12. reactionbiology.com [reactionbiology.com]
MSC2530818: A Potent and Selective Dual Inhibitor of CDK8/19 for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MSC2530818 is a potent, selective, and orally bioavailable small molecule inhibitor targeting the cyclin-dependent kinases 8 (CDK8) and 19 (CDK19). These kinases are key components of the Mediator complex, a crucial regulator of transcription. Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of various cancers, particularly those driven by aberrant Wnt/β-catenin and STAT signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation. The information presented is intended to facilitate further research into the therapeutic potential of CDK8/19 inhibition in oncology.
Core Compound Properties and In Vitro Activity
This compound, also referred to as compound 25 in its discovery publication, emerged from a structure-based optimization of an imidazo-thiadiazole series of compounds.[1] It features a 3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold.[1]
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Assay Type | Target/Cell Line | IC50 / Affinity | Reference |
| CDK8 Inhibition | Cell-free assay | CDK8 | 2.6 nM | [2][3][4] |
| CDK8 Binding | Reporter displacement assay | CDK8 | 4 nM | [5] |
| CDK19 Binding | Reporter displacement assay | CDK19 | 4 nM | [1][5] |
| pSTAT1SER727 Inhibition | Cellular assay | SW620 cells | 8 ± 2 nM | [2][5] |
| Wnt Reporter Inhibition | Cellular assay | LS174T (β-catenin mutant) | 32 ± 7 nM | [1][5] |
| Wnt Reporter Inhibition | Cellular assay | COLO205 (APC mutant) | 9 ± 1 nM | [1][5] |
| Wnt Reporter Inhibition | Cellular assay (WNT3a ligand-dependent) | PA-1 | 52 ± 30 nM | [1][5] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Assay Type | IC50 | Reference |
| GSK3α | Kinase panel screen | 691 nM | [3][5] |
| Other 263 kinases | Kinase panel screen (@ 1 µM) | >50% inhibition not observed for other kinases | [5] |
Table 3: In Vitro Pharmaceutical Properties of this compound
| Parameter | Assay | Result | Reference |
| Permeability (PappA–B) | Caco-2 cells | 44 × 10–6 cms–1 | [5] |
| Efflux Ratio (ER) | Caco-2 cells | 1.5 | [2][5] |
| Cytochrome P450 Inhibition | Cyp IC50s | > 20 µM | [2][5] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the potent and selective inhibition of CDK8 and CDK19. These kinases are part of the Mediator complex, which acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. By inhibiting CDK8/19, this compound modulates the transcription of key oncogenic signaling pathways.
Inhibition of STAT1 Signaling
A primary pharmacodynamic biomarker for CDK8 activity is the phosphorylation of STAT1 at serine 727 (pSTAT1SER727).[5] this compound potently inhibits this phosphorylation event in cellular contexts.[2][5]
Caption: STAT1 signaling pathway and the inhibitory action of this compound on CDK8/19.
Modulation of Wnt/β-catenin Signaling
CDK8 is a known regulator of β-catenin-dependent transcription.[5] this compound has been shown to potently inhibit Wnt-dependent transcription in cancer cell lines with constitutive activation of this pathway.[2][5]
Caption: Wnt/β-catenin signaling pathway and the role of CDK8/19 inhibition by this compound.
In Vivo Efficacy and Pharmacokinetics
This compound has demonstrated acceptable pharmacokinetic profiles in preclinical species, including mouse, rat, and dog, and is orally bioavailable.[2][5]
Table 4: In Vivo Efficacy of this compound in SW620 Xenograft Model
| Animal Model | Dosing Schedule | Tumor Growth Inhibition (T/C ratio) | Reference |
| NCr athymic mice with SW620 xenografts | 50 mg/kg bid, p.o. for 16 days | 49% | [5] |
| NCr athymic mice with SW620 xenografts | 100 mg/kg qd, p.o. for 16 days | 57% | [5] |
Table 5: Predicted Human Pharmacokinetics of this compound
| Parameter | Predicted Value | Method | Reference |
| Clearance (CL) | ~0.14 L/h/kg | 3-species allometric scaling | [5] |
| Volume of distribution (Vdss) | 0.48 L/kg | 3-species allometric scaling | [5] |
| Terminal half-life (t1/2) | 2.4 h | 3-species allometric scaling | [5] |
| Oral bioavailability (F) | ≥75% (up to 500 mg daily) | PBPK modeling (GastroPlus) | [5] |
Experimental Protocols
Biochemical Assays
CDK8 Lanthascreen Binding Assay:
This assay is a FRET-based competition binding assay. A dye-labeled ATP competitive tracer acts as a FRET acceptor upon binding to a His-tagged CDK8/CycC protein complex. A streptavidin-Eu-chelate bound to a biotinylated anti-His antibody serves as the FRET donor. Inhibition of the tracer binding by this compound results in a loss of the FRET signal.
Cellular Assays
pSTAT1SER727 Inhibition in SW620 Cells:
-
Cell Culture: SW620 human colorectal carcinoma cells are cultured in appropriate media.
-
Treatment: Cells are treated with a dilution series of this compound for a specified time.
-
Lysis: Cells are lysed, and protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for pSTAT1SER727 and total STAT1.
-
Detection: HRP-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Quantification: Band intensities are quantified, and the ratio of pSTAT1 to total STAT1 is calculated to determine the IC50.
WNT-Specific Reporter Gene Assay:
-
Cell Lines: Cell lines with constitutive Wnt pathway activation (e.g., LS174T, COLO205) or a Wnt3a-inducible reporter line (e.g., PA-1) are used. These cells are stably or transiently transfected with a Wnt-responsive luciferase reporter construct (e.g., 7dF3).
-
Treatment: Cells are treated with a dilution series of this compound. For inducible systems, cells are co-treated with Wnt3a ligand.
-
Lysis and Luciferase Assay: After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a control (e.g., total protein or a co-transfected control reporter) and IC50 values are calculated.
In Vivo Studies
SW620 Human Colorectal Carcinoma Xenograft Model:
-
Animal Model: Female NCr athymic mice are used.
-
Tumor Implantation: SW620 cells are implanted subcutaneously.
-
Treatment Initiation: When tumors reach a specified volume, mice are randomized into vehicle and treatment groups.
-
Dosing: this compound is administered orally at specified doses and schedules (e.g., 50 mg/kg bid or 100 mg/kg qd).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised at defined time points post-last dose for analysis of pSTAT1SER727 levels by methods such as immunohistochemistry or Western blot to confirm target engagement.
Drug Discovery and Development Workflow
The development of this compound followed a structured drug discovery process.
Caption: The drug discovery and development workflow for this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of CDK8 and CDK19 in cancer biology. Its high potency, selectivity, and oral bioavailability make it a suitable candidate for in-depth preclinical studies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the therapeutic potential of CDK8/19 inhibition and to further elucidate the downstream effects of this intervention in various oncological contexts. Further investigation into the efficacy of this compound in other cancer models and in combination with other therapeutic agents is warranted.
References
Investigating STAT1 Phosphorylation with MSC2530818: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the investigation of Signal Transducer and Activator of Transcription 1 (STAT1) phosphorylation using MSC2530818, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. This document details the mechanism of action of this compound, its effects on STAT1 signaling, and presents relevant quantitative data. Furthermore, it offers detailed experimental protocols for key assays and visualizes critical signaling pathways and workflows to aid researchers in their study of this compound and its biological effects.
Introduction to this compound and STAT1 Signaling
This compound is a small molecule inhibitor that demonstrates high affinity and selectivity for CDK8 and CDK19, two components of the Mediator complex that play a crucial role in the regulation of transcription.[1][2] CDK8 has been identified as a putative oncogene in certain cancers, such as colorectal cancer, making it a target for therapeutic intervention.[3]
One of the downstream effects of CDK8/19 inhibition by this compound is the modulation of STAT1 phosphorylation. STAT1 is a key transcription factor involved in cellular responses to interferons and other cytokines.[4] Its activation is a critical step in the JAK-STAT signaling pathway, which is integral to immunity, inflammation, and cell proliferation.[5] The phosphorylation of STAT1 at specific residues, notably tyrosine 701 (Y701) and serine 727 (S727), is essential for its full transcriptional activity.[4][6] this compound has been shown to potently inhibit the phosphorylation of STAT1 at serine 727.[1][7] This has led to the use of phospho-STAT1 (S727) as a pharmacodynamic biomarker for assessing the in vivo activity of CDK8/19 inhibitors like this compound.[2]
However, it is important for researchers to be aware of the ongoing scientific discussion regarding the specificity of pSTAT1-S727 as a biomarker for CDK8/19 activity. Some studies suggest that other cellular stress-related pathways, such as those involving p38 MAPK, can also induce STAT1 serine phosphorylation independently of CDK8/19.[8][9][10] Therefore, careful experimental design and data interpretation are crucial when using pSTAT1-S727 as a readout for this compound activity.
Quantitative Data: In Vitro Activity of this compound
The following tables summarize the reported in vitro inhibitory activities of this compound.
| Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| CDK8 | Biochemical Kinase Assay | 2.6 | - | [1] |
| CDK8 | Binding Affinity (Reporter Displacement) | 4 | - | [2] |
| CDK19 | Binding Affinity (Reporter Displacement) | 4 | - | [2] |
| phospho-STAT1 (S727) | Cellular Assay | 8 ± 2 | SW620 (Human Colorectal Carcinoma) | [1][2] |
| WNT-dependent Transcription | Reporter Gene Assay | 32 ± 7 | LS174T (β-catenin mutant) | [7] |
| WNT-dependent Transcription | Reporter Gene Assay | 9 ± 1 | COLO205 (APC mutant) | [7] |
| WNT-dependent Transcription | Reporter Gene Assay (WNT3a stimulated) | 52 ± 30 | PA-1 | [7] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Experimental Workflows
CDK8/19-Mediated STAT1 Phosphorylation Pathway
The following diagram illustrates the proposed mechanism by which this compound inhibits STAT1 serine phosphorylation through the inhibition of CDK8/19.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MSC-2530818 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stress-induced phosphorylation of STAT1 at Ser727 requires p38 mitogen-activated protein kinase whereas IFN-γ uses a different signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The CDK8/19 Inhibitor MSC2530818: A Deep Dive into its Regulation of Gene Transcription
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the mechanisms of action of MSC2530818, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This document details the compound's effects on gene transcription regulation, focusing on its impact on key signaling pathways and providing granular insights from recent transcriptomic and chromatin immunoprecipitation studies.
This compound has emerged as a critical tool for dissecting the roles of the Mediator complex's kinase module in health and disease. By binding to CDK8 and CDK19 with high affinity, this compound effectively modulates the phosphorylation of key transcription factors, leading to significant changes in gene expression programs. This guide synthesizes findings from pivotal studies to present a cohesive understanding of its molecular-level effects.
Quantitative Insights into Transcriptional Reprogramming
A key study by Martinez-Fabregas et al. (2020) in human primary T helper 1 (Th-1) cells provides a quantitative landscape of this compound's impact on gene expression. Utilizing RNA sequencing (RNA-seq), the study revealed that treatment with this compound in the context of Interleukin-6 (IL-6) stimulation leads to a synergistic effect on gene transcription.
The following table summarizes the number of differentially expressed genes under different treatment conditions, highlighting the significant transcriptional reprogramming induced by CDK8/19 inhibition.
| Treatment Condition | Total Differentially Expressed Genes | Upregulated Genes | Downregulated Genes |
| HyIL-6 (6h) | 27 | Not specified | Not specified |
| This compound (6h) | 111 | 84 | 27 |
| HyIL-6 + this compound (6h) | 176 | Not specified | Not specified |
Data sourced from RNA-seq studies in human primary Th-1 cells.[1]
Furthermore, this compound has demonstrated potent and specific inhibition of STAT1 phosphorylation at serine 727 (pSTAT1 S727) in SW620 human colorectal carcinoma cells, a key downstream event of CDK8/19 activity in certain contexts.
| Compound | Target | Cell Line | IC50 (nM) |
| This compound | pSTAT1 S727 | SW620 | 8 ± 2 |
This data underscores the on-target cellular potency of this compound.[2]
Core Signaling Pathway: The IL-6/STAT3 Axis
This compound exerts a significant influence on the IL-6 signaling pathway, primarily by modulating the activity of the transcription factor STAT3. Upon IL-6 stimulation, STAT3 is phosphorylated and translocates to the nucleus to regulate the expression of target genes. CDK8 acts as a negative regulator in this process by limiting the residency time of STAT3 on chromatin. By inhibiting CDK8, this compound enhances STAT3's binding to DNA, leading to a more robust and sustained transcriptional response.[1][3]
Experimental Methodologies
To ensure the reproducibility and further exploration of the effects of this compound, detailed experimental protocols for RNA-seq and ChIP-seq are provided below.
RNA Sequencing (RNA-seq) Protocol
This protocol outlines the steps for analyzing global gene expression changes in human primary Th-1 cells upon treatment with this compound.
Detailed Steps:
-
Cell Culture and Treatment: Human primary CD4+ T cells are polarized to Th-1 cells. Cells are then stimulated with HyIL-6 (a fusion protein of IL-6 and its soluble receptor) with or without pre-treatment with this compound for 6 hours.
-
RNA Isolation: Total RNA is extracted from the treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Strand-specific mRNA sequencing libraries are prepared from high-quality total RNA. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina HiSeq or NovaSeq, to generate a sufficient number of reads per sample for robust statistical analysis.
-
Data Analysis: Raw sequencing reads undergo quality control (e.g., using FastQC). Adapters are trimmed, and reads are aligned to the human reference genome. Gene expression is quantified, and differential gene expression analysis is performed to identify genes with statistically significant changes in expression between treatment groups.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol
This protocol details the methodology to identify the genomic binding sites of a transcription factor, such as STAT3, and how this binding is affected by this compound.
Detailed Steps:
-
Cell Treatment and Crosslinking: Th-1 cells are treated as described for RNA-seq. Protein-DNA complexes are then crosslinked by adding formaldehyde directly to the culture medium.
-
Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into smaller fragments (typically 200-600 bp) using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to the target transcription factor (e.g., STAT3). The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
DNA Purification: The crosslinks are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified to remove contaminants.
-
Library Preparation and Sequencing: The purified DNA fragments are used to prepare sequencing libraries, which are then sequenced on a high-throughput platform.
-
Data Analysis: Sequencing reads are aligned to the reference genome. Peak calling algorithms are used to identify genomic regions with significant enrichment of the target transcription factor's binding. Differential binding analysis can be performed to compare binding patterns between different treatment conditions.[1][4]
This technical guide provides a foundational understanding of this compound's role in gene transcription regulation. The presented data, pathways, and protocols offer valuable resources for the scientific community to further investigate the therapeutic potential of CDK8/19 inhibition.
References
- 1. Item - Supplemental Table 1. Complete List of Differentially Expressed Genes at 3 and 24 Hours Post-Weaning (DESeq2 Output) - figshare - Figshare [figshare.com]
- 2. figshare.com [figshare.com]
- 3. A detailed protocol for subcellular RNA sequencing (subRNA-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Discovery and Development of MSC2530818: A Potent and Selective CDK8/19 Inhibitor
A Technical Whitepaper for Drug Development Professionals
Abstract
MSC2530818 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. Identified through a high-throughput screening campaign, this compound emerged from a structure-based optimization program designed to improve potency, selectivity, and pharmacokinetic properties. This compound demonstrates robust inhibition of WNT-dependent transcription and STAT1 signaling in preclinical models of colorectal cancer. This document provides an in-depth technical overview of the discovery, mechanism of action, key preclinical data, and experimental methodologies related to the development of this compound.
Introduction
Cyclin-Dependent Kinase 8 (CDK8) is a component of the Mediator complex, a crucial regulator of RNA polymerase II-dependent transcription.[1] Dysregulation of CDK8 activity has been implicated as an oncogenic driver in various cancers, including colorectal cancer, through its modulation of key signaling pathways such as WNT/β-catenin.[2] As such, CDK8 has emerged as a compelling therapeutic target for the development of novel anti-cancer agents. This compound was developed to be a potent and selective inhibitor of CDK8 and its closely related paralog CDK19, which often shares redundant functions.[3]
Discovery and Optimization
The discovery of this compound began with a high-throughput screening (HTS) campaign to identify inhibitors of WNT signaling.[2] This led to the identification of an initial imidazo-thiadiazole scaffold.[2] Through a structure-based design approach, a series of optimization cycles were undertaken to enhance microsomal stability, kinase selectivity, and cellular potency.[2] A key breakthrough was the replacement of the initial scaffold with a 3-methyl-1H-pyrazolo[3,4-b]-pyridine, which resulted in the identification of this compound (also referred to as compound 25 in some publications).[2] This modification led to a compound with excellent kinase selectivity, potent biochemical and cellular activity, and favorable oral bioavailability.[2]
Mechanism of Action
This compound is an ATP-competitive inhibitor of CDK8 and CDK19.[4] By binding to the kinase domain of CDK8/19 within the Mediator complex, this compound prevents the phosphorylation of downstream substrates. This leads to the modulation of transcriptional programs controlled by oncogenic signaling pathways. Two key pathways affected by this compound are the WNT/β-catenin and STAT1 signaling pathways.
Inhibition of WNT Signaling
In many colorectal cancers, mutations in components of the WNT pathway, such as APC, lead to the constitutive activation of β-catenin-dependent transcription. CDK8 is a positive regulator of β-catenin activity.[2] this compound effectively inhibits WNT-dependent transcription in cancer cell lines with activating WNT pathway mutations.[5]
Modulation of STAT1 Signaling
CDK8 can phosphorylate STAT1 on serine 727 (S727), a modification that enhances its transcriptional activity.[6][7] this compound potently inhibits the phosphorylation of STAT1 at this residue in colorectal carcinoma cells, providing a key pharmacodynamic biomarker of its activity.[2][8]
Data Summary
The preclinical data for this compound are summarized in the following tables, highlighting its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Value | Cell Line/System |
| CDK8 IC50 | 2.6 nM | Biochemical Assay |
| CDK8/19 Binding Affinity (Kd) | 4 nM | Biochemical Assay |
| pSTAT1SER727 IC50 | 8 ± 2 nM | SW620 cells |
| WNT Reporter IC50 (LS174T) | 32 ± 7 nM | LS174T (β-catenin mutant) |
| WNT Reporter IC50 (COLO205) | 9 ± 1 nM | COLO205 (APC mutant) |
| WNT Reporter IC50 (PA-1) | 52 ± 30 nM | PA-1 (WNT3a stimulated) |
Table 2: Selectivity and Off-Target Activity
| Parameter | Value | Comments |
| Kinase Panel (264 kinases) | Single kinase inhibited >50% at 1 µM (GSK3α IC50 = 691 nM) | Highly selective profile |
| CEREP Panel | Dopamine transporter (IC50 = 8.5 µM) as the only activity < 10 µM | Minimal off-target activity |
| hERG Inhibition | 18% at 10 µM | Low potential for cardiotoxicity |
| Cytochrome P450 Inhibition | IC50s > 20 µM | Low potential for drug-drug interactions |
Table 3: In Vitro and In Vivo Pharmacokinetics
| Species | Parameter | Value |
| In Vitro | Caco-2 Efflux Ratio | 1.5 |
| Human (predicted) | Clearance (CL) | ~0.14 L/h/kg |
| Volume of Distribution (Vdss) | 0.48 L/kg | |
| Terminal Half-life (t1/2) | 2.4 h | |
| Oral Bioavailability (F) | ≥75% (up to 500 mg daily) | |
| Mouse, Rat, Dog | Pharmacokinetics | Acceptable in all tested species |
Table 4: In Vivo Efficacy
| Model | Treatment | Result |
| SW620 Xenograft | Oral administration | Reduction in tumor growth rates |
Visualizations
The following diagrams illustrate key aspects of this compound's mechanism of action and development workflow.
Caption: Inhibition of the WNT/β-catenin signaling pathway by this compound.
Caption: Inhibition of STAT1 signaling by this compound.
Caption: Drug discovery and development workflow for this compound.
Experimental Protocols
The following are representative protocols for the key assays used in the characterization of this compound.
Biochemical High-Throughput Screening (HTS)
A FRET-based Lanthascreen binding competition assay was likely employed for the initial HTS campaign.[9] In this format, a terbium-labeled anti-tag antibody binds to a tagged kinase (CDK8), and a fluorescently labeled tracer binds to the ATP-binding site of the kinase. Excitation of the donor (terbium) results in energy transfer to the acceptor (tracer) and a FRET signal. Compounds that bind to the ATP site displace the tracer, leading to a loss of FRET. The assay is typically performed in 384-well plates, with compounds screened at a concentration of 10 µM.
WNT Signaling Reporter Assay
This assay measures the transcriptional activity of the canonical WNT pathway.
-
Cell Line: A human cancer cell line with a constitutively active WNT pathway (e.g., SW480, LS174T, COLO205) is used.
-
Reporter System: Cells are transfected with a TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and a constitutively active Renilla luciferase plasmid for normalization.
-
Procedure:
-
Seed transfected cells in a 96-well plate.
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize firefly luciferase activity to Renilla luciferase activity and calculate IC50 values.
-
Phospho-STAT1SER727 Western Blot
This protocol is used to determine the effect of this compound on STAT1 phosphorylation.
-
Cell Line: SW620 human colorectal carcinoma cells.
-
Procedure:
-
Seed cells and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for phospho-STAT1 (Ser727).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody for total STAT1 as a loading control.
-
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound.
-
Cell Line: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for ~21 days to form a differentiated monolayer.
-
Procedure:
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
The test compound (this compound) is added to the apical (A) or basolateral (B) side of the monolayer.
-
After a defined incubation period (e.g., 2 hours), samples are taken from the opposite chamber.
-
The concentration of the compound in the donor and receiver chambers is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.
-
The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
-
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the liver.
-
Materials: Pooled liver microsomes from the desired species (e.g., human, mouse, rat), NADPH regenerating system.
-
Procedure:
-
This compound is incubated with liver microsomes and the NADPH regenerating system at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
The in vitro half-life and intrinsic clearance are calculated from the rate of compound depletion.
-
SW620 Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of this compound.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Procedure:
-
SW620 cells are implanted subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., pSTAT1 levels).
-
Conclusion
This compound is a potent and selective CDK8/19 inhibitor discovered through a rigorous drug discovery and optimization process. It demonstrates a clear mechanism of action by inhibiting WNT and STAT1 signaling pathways, which are critical in the pathogenesis of colorectal and other cancers. The compound possesses favorable drug-like properties, including oral bioavailability and a clean off-target profile. The preclinical data strongly support the continued development of this compound as a potential therapeutic agent for cancers with dysregulated CDK8/19 activity. The experimental protocols outlined herein provide a framework for the further investigation and characterization of this and other similar targeted therapies.
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 3. SW620 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. Phospho-STAT1 (Ser727) antibody (80683-7-RR) | Proteintech [ptglab.com]
- 6. file.yizimg.com [file.yizimg.com]
- 7. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. pubs.acs.org [pubs.acs.org]
MSC2530818: A Comprehensive Technical Guide to its Biochemical and Cellular Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSC2530818 is a potent and selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1][2] As a component of the Mediator complex, CDK8 plays a crucial role in the regulation of transcription. Its dysregulation has been implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the biochemical and cellular potency of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Biochemical Potency and Selectivity
This compound demonstrates high affinity and potent inhibition of CDK8 and its close homolog, CDK19. Its selectivity has been assessed against a broad panel of kinases, revealing a favorable profile with minimal off-target activity.
Table 1: Biochemical Potency of this compound
| Target | Assay Format | Parameter | Value (nM) | Reference |
| CDK8 | Biochemical Assay | IC50 | 2.6 | [1][2] |
| CDK8 | Reporter Displacement | Affinity (Ki) | 4 | [3] |
| CDK19 | Reporter Displacement | Affinity (Ki) | 4 | [3] |
Table 2: Kinase Selectivity Profile of this compound
In a comprehensive screen against 264 kinases, this compound demonstrated remarkable selectivity. At a concentration of 1 µM, only a single kinase, GSK3α, was inhibited by more than 50%.[3]
| Off-Target Kinase | Parameter | Value (nM) |
| GSK3α | IC50 | 691 |
Cellular Potency
This compound effectively engages its targets in a cellular context, leading to the dose-dependent inhibition of downstream signaling pathways, such as the STAT1 and WNT signaling cascades.
Table 3: Cellular Potency of this compound
| Pathway | Cell Line | Assay | Parameter | Value (nM) | Reference |
| STAT1 Signaling | SW620 (human colorectal carcinoma) | pSTAT1SER727 Inhibition | IC50 | 8 ± 2 | [1][3] |
| WNT Signaling | LS174T (β-catenin mutant) | Luciferase Reporter | IC50 | 32 ± 7 | [4] |
| WNT Signaling | COLO205 (APC mutant) | Luciferase Reporter | IC50 | 9 ± 1 | [4] |
| WNT Signaling | PA-1 (WNT3a ligand-dependent) | Luciferase Reporter | IC50 | 52 ± 30 | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.
CDK8-Mediated STAT1 Signaling Pathway
Caption: CDK8 phosphorylates STAT1 at Ser727, activating transcription.
WNT Signaling Pathway Inhibition
Caption: this compound inhibits WNT-dependent transcription.
Biochemical Assay Workflow
Caption: Workflow for determining biochemical IC50.
Cellular Assay Workflow
Caption: Workflow for determining cellular IC50.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and the available literature for this compound.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format, such as LanthaScreen™, which is commonly used to determine the biochemical potency of kinase inhibitors.
-
Reagents and Materials:
-
Recombinant human CDK8/CycC enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
384-well assay plates (low volume, black)
-
Plate reader capable of TR-FRET measurements
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Prepare a solution of CDK8/CycC enzyme and Eu-anti-tag antibody in assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the CDK8/CycC enzyme/antibody mixture to each well.
-
Initiate the reaction by adding the Alexa Fluor™ 647-labeled kinase tracer and ATP mixture to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit.
-
Cellular pSTAT1SER727 Inhibition Assay (Representative Protocol)
This protocol describes a method to measure the inhibition of STAT1 phosphorylation at serine 727 in SW620 cells using a homogeneous assay format like AlphaLISA®.
-
Reagents and Materials:
-
SW620 human colorectal carcinoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lysis buffer
-
AlphaLISA® Acceptor beads conjugated to an anti-pSTAT1(Ser727) antibody
-
AlphaLISA® Donor beads conjugated to an anti-STAT1 antibody
-
AlphaLISA® assay buffer
-
96-well cell culture plates
-
384-well assay plates (white)
-
AlphaScreen®-capable plate reader
-
-
Procedure:
-
Seed SW620 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the diluted compound or DMSO (vehicle control) and incubate for a specified time (e.g., 2 hours).
-
Lyse the cells by adding lysis buffer and incubate on a shaker for 10-15 minutes.
-
Transfer the cell lysates to a 384-well assay plate.
-
Add a mixture of the AlphaLISA® Acceptor and Donor beads to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen®-capable plate reader.
-
Plot the AlphaLISA® signal against the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
WNT-Dependent Transcription Luciferase Reporter Assay (Representative Protocol)
This protocol outlines a method to assess the inhibitory effect of this compound on WNT signaling using a luciferase reporter gene assay in a suitable cell line (e.g., LS174T, COLO205, or PA-1).
-
Reagents and Materials:
-
WNT reporter cell line (e.g., LS174T-TCF-Luc)
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
96-well cell culture plates (white, clear bottom)
-
Luminometer
-
-
Procedure:
-
Seed the WNT reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the diluted compound or DMSO (vehicle control).
-
For ligand-dependent assays (e.g., in PA-1 cells), add WNT3a ligand to the appropriate wells.
-
Incubate the cells for a specified time (e.g., 24 hours).
-
Equilibrate the plate to room temperature and add the luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and luciferase reaction.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
Conclusion
This compound is a highly potent and selective inhibitor of CDK8/19 with robust cellular activity against key oncogenic signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Its favorable biochemical and cellular profile, coupled with its oral bioavailability, underscores its potential as a valuable tool for cancer research and as a candidate for further therapeutic development.
References
The Impact of MSC2530818 on Acute Myeloid Leukemia Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy with a pressing need for novel therapeutic strategies. Cyclin-dependent kinase 8 (CDK8), a transcriptional regulator, has emerged as a promising therapeutic target in AML. This whitepaper provides an in-depth technical guide on the impact of MSC2530818, a potent and selective CDK8/CDK19 inhibitor, on AML cells. We will explore its mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize key signaling pathways and workflows. While direct in-depth studies on this compound in AML are emerging, this paper synthesizes available data and draws parallels from studies on other CDK8 inhibitors to provide a comprehensive overview for research and drug development professionals.
Introduction: The Role of CDK8 in Acute Myeloid Leukemia
Acute Myeloid Leukemia is characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Despite advances in chemotherapy and targeted therapies, a significant portion of patients experience relapse, highlighting the need for new therapeutic avenues.[2] One such avenue is the inhibition of Cyclin-dependent kinase 8 (CDK8).
CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription. In AML, CDK8 is implicated in driving oncogenic transcription programs that contribute to leukemia cell proliferation and survival.[3] Notably, CDK8 has been shown to phosphorylate and activate key signaling proteins, including members of the Signal Transducer and Activator of Transcription (STAT) family.[2][4] The STAT signaling pathway is frequently dysregulated in AML and is associated with the maintenance of leukemic stem cells (LSCs), which are thought to be a major cause of relapse.[1][3] Therefore, inhibiting CDK8 presents a rational therapeutic strategy to disrupt the signaling networks that sustain AML.
This compound has been identified as a potent, selective, and orally bioavailable inhibitor of CDK8 and its close homolog, CDK19.[5][6] Its ability to modulate downstream signaling pathways makes it a compound of significant interest for the treatment of AML.
Mechanism of Action of this compound in AML Cells
The primary mechanism by which this compound is proposed to exert its anti-leukemic effects is through the inhibition of the CDK8/STAT signaling axis.
Inhibition of STAT Pathway Phosphorylation
CDK8 directly phosphorylates STAT1 at serine 727 (S727) and is involved in the phosphorylation of STAT5 at serine 726 (S726) in AML cells.[2][4] This phosphorylation is critical for the transcriptional activity of STAT proteins, which in turn drives the expression of genes involved in cell proliferation, survival, and self-renewal.
This compound, by inhibiting CDK8 kinase activity, is expected to prevent the phosphorylation of STAT1 and STAT5 at these specific serine residues. This leads to the downstream inactivation of the STAT signaling pathway. Several studies on other potent CDK8 inhibitors, such as SEL120-34A and MK256, have demonstrated a significant reduction in p-STAT1 (S727) and p-STAT5 (S726) levels in AML cell lines upon treatment.[1][2] This disruption of STAT signaling is a key event that contributes to the anti-proliferative and pro-differentiative effects of CDK8 inhibitors in AML.
Potential Impact on WNT Signaling
In addition to the STAT pathway, this compound has been shown to potently inhibit WNT-dependent transcription in human cancer cell lines with constitutively activated WNT signaling.[5][6] While the role of the WNT pathway in the context of CDK8 inhibition in AML is less established, it represents a potential secondary mechanism of action that warrants further investigation.
Quantitative Data on CDK8 Inhibitor Activity
While extensive quantitative data specifically for this compound in a wide range of AML cell lines is not yet publicly available, data from this compound in other cancer cell types and from other CDK8 inhibitors in AML cell lines provide valuable insights into its potential potency and efficacy.
| Compound | Assay | Target/Cell Line | IC50 / GC50 | Reference |
| This compound | Biochemical Assay | CDK8 | 2.6 nM | [5] |
| This compound | Cellular Assay (p-STAT1SER727) | SW620 (colorectal carcinoma) | 8 ± 2 nM | [6] |
| Compound 12 (CDK8i) | Biochemical Assay | CDK8 | 39.2 ± 6.3 nM | [2] |
| Compound 12 (CDK8i) | Cell Proliferation (GC50) | MOLM-13 (AML) | 0.02 ± 0.01 µM | [2] |
| Compound 12 (CDK8i) | Cell Proliferation (GC50) | MV4-11 (AML) | 0.03 ± 0.01 µM | [2] |
| MK256 (CDK8i) | Cell Proliferation (IC50) | MV-4-11 (AML) | 23 nM | [1] |
| MK256 (CDK8i) | Cell Proliferation (IC50) | MOLM-14 (AML) | 24 nM | [1] |
Table 1: Summary of in vitro activity of this compound and other CDK8 inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's impact on AML cells, based on established protocols for CDK8 inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on CDK8 kinase.
Materials:
-
Recombinant human CDK8/Cyclin C enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP (as required for the specific assay format)
-
Substrate (e.g., a synthetic peptide or a protein substrate like STAT1)
-
This compound at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
In a 96-well plate, add the CDK8/Cyclin C enzyme to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (e.g., WST-1 or CellTiter-Glo®)
Objective: To assess the effect of this compound on the proliferation of AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11, KG-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound at various concentrations
-
WST-1 or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere or stabilize for a few hours.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the WST-1 or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GC50 (for growth inhibition) or IC50 (for viability reduction) value.
Western Blot Analysis for Phospho-STAT
Objective: To detect the levels of phosphorylated STAT1 and STAT5 in AML cells treated with this compound.
Materials:
-
AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT1 S727, anti-STAT1, anti-p-STAT5 S726, anti-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat AML cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total STAT proteins, using β-actin as a loading control.
Visualizing Signaling Pathways and Workflows
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound in AML cells.
Experimental Workflow Diagram
Caption: A typical experimental workflow to evaluate this compound's impact.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of Acute Myeloid Leukemia. Its mechanism of action, centered on the inhibition of CDK8 and the subsequent downregulation of the pro-survival STAT signaling pathway, addresses a key dependency of AML cells. The available data, including that from analogous CDK8 inhibitors, strongly supports its potential to inhibit AML cell proliferation and induce differentiation.
Future research should focus on generating comprehensive preclinical data for this compound in a broader panel of AML cell lines and in patient-derived xenograft models. Investigating potential mechanisms of resistance and exploring rational combination therapies, for instance with other targeted agents or standard chemotherapy, will be crucial for its clinical development. The insights provided in this technical guide aim to facilitate and accelerate further research into the promising therapeutic potential of this compound for patients with AML.
References
- 1. MK256 is a novel CDK8 inhibitor with potent antitumor activity in AML through downregulation of the STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 inhibitor can fight AML, though it’s unclear how | MDedge [mdedge.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Kinase Selectivity Profile of MSC2530818: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSC2530818 is a potent and selective, orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1][2] These kinases are components of the Mediator complex, a key regulator of transcription, and have been identified as potential oncogenes in various cancers, including colorectal cancer. This compound's mechanism of action involves the inhibition of WNT-dependent transcription and the phosphorylation of STAT1, making it a valuable tool for cancer research and a potential therapeutic agent.[1][2] This guide provides a comprehensive overview of the kinase selectivity profile of this compound, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Kinase Selectivity Profile
This compound exhibits a highly selective kinase inhibition profile. Its primary targets are CDK8 and CDK19, with low nanomolar potency. Extensive kinase profiling has demonstrated its specificity, with minimal off-target activity against a large panel of kinases.
Quantitative Kinase Inhibition Data
The following table summarizes the known inhibitory activities of this compound against its primary targets and key off-targets identified through broad kinase screening.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| CDK8 | 2.6 | Cell-free assay | [2] |
| CDK19 | 4 (affinity) | Reporter displacement assay | [3] |
| GSK3α | 691 | Not specified | [3] |
| GSK3β | >1000 | ADP-Glo™ Kinase Assay | [4] |
Note: While a 264-kinase panel screen was performed, the full dataset is not publicly available. The available information indicates that besides CDK8 and CDK19, only GSK3α was inhibited by more than 50% at a 1 µM concentration.[3]
A study on a hybrid inhibitor derived from this compound and another compound, CCT251921, identified STK16 and FLT3 (D835V) as off-targets for the hybrid molecule.[5] This may suggest that these kinases could be weak off-targets for this compound, however, direct evidence is not available.
Experimental Protocols
The kinase selectivity of this compound has been determined using various biochemical and cellular assays. Below are detailed methodologies for the key experimental approaches cited.
Biochemical Kinase Inhibition Assays (Cell-Free)
1. LanthaScreen™ TR-FRET Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay is a common method for determining the affinity of an inhibitor for a kinase.
-
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound (this compound). The kinase is typically tagged (e.g., with GST), and a terbium-labeled anti-tag antibody serves as the FRET donor. The tracer is labeled with a fluorescent acceptor (e.g., Alexa Fluor 647). When the tracer is bound to the kinase, excitation of the donor terbium results in FRET to the acceptor tracer, producing a high TR-FRET signal. This compound competes with the tracer for binding to the kinase, leading to a decrease in the TR-FRET signal in a dose-dependent manner.
-
Materials:
-
Recombinant CDK8/cyclin C or CDK19/cyclin C enzyme
-
LanthaScreen™ Tb-anti-GST antibody (or other appropriate tagged antibody)
-
Fluorescently labeled kinase tracer (ATP-competitive)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound serially diluted in DMSO
-
384-well microplates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare a solution of the kinase and the terbium-labeled antibody in assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the kinase/antibody mixture to the wells of a 384-well plate.
-
Add the this compound dilutions to the wells.
-
Add the fluorescent tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach binding equilibrium.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. KINOMEscan™ Competition Binding Assay
This is a high-throughput affinity-based screening platform used to profile inhibitors against a large panel of kinases.
-
Principle: The assay is based on a competition binding assay between the test compound and an immobilized, active-site directed ligand for the kinase. Kinases are tagged with a DNA label and expressed. The test compound is incubated with the kinase and the immobilized ligand. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Materials:
-
A large panel of DNA-tagged human kinases
-
Immobilized active-site directed ligands on a solid support (e.g., beads)
-
This compound at a specified concentration (e.g., 1 µM) in DMSO
-
Assay buffer
-
qPCR reagents
-
-
Procedure:
-
The test compound (this compound) is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.
-
The mixture is allowed to reach binding equilibrium.
-
Unbound kinase is washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR using primers specific for the DNA tag.
-
The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger inhibition. For hits, a Kd or IC50 can be determined by running a dose-response curve.
-
Cellular Assays
Phospho-STAT1 (pSTAT1SER727) Inhibition Assay
This assay measures the ability of this compound to inhibit the phosphorylation of STAT1 at serine 727, a downstream biomarker of CDK8 activity, in a cellular context.
-
Principle: Cancer cell lines with active CDK8 signaling (e.g., SW620 colorectal carcinoma cells) are treated with varying concentrations of this compound. Following treatment, the cells are lysed, and the levels of phosphorylated STAT1 (pSTAT1SER727) are measured, typically by Western blotting or an immunoassay.
-
Materials:
-
SW620 human colorectal carcinoma cells
-
Cell culture medium and supplements
-
This compound serially diluted in DMSO
-
Lysis buffer
-
Primary antibodies against pSTAT1SER727 and total STAT1
-
Secondary antibodies conjugated to a detectable label (e.g., HRP)
-
Western blot or immunoassay reagents and equipment
-
-
Procedure:
-
Seed SW620 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (for Western blot).
-
Probe the membrane with primary antibodies against pSTAT1SER727 and total STAT1.
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal and quantify the band intensities.
-
Normalize the pSTAT1 signal to the total STAT1 signal.
-
Plot the normalized pSTAT1 levels against the this compound concentration to determine the cellular IC50.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the key signaling pathway modulated by this compound. By inhibiting CDK8 and CDK19 within the Mediator complex, this compound blocks the phosphorylation of STAT1 and downregulates WNT/β-catenin signaling, which are crucial for the proliferation of certain cancer cells.
Caption: this compound inhibits CDK8/19, blocking STAT1 phosphorylation and WNT signaling.
Experimental Workflow for this compound Discovery and Characterization
The following diagram outlines the typical workflow that led to the identification and characterization of this compound as a selective CDK8 inhibitor.
Caption: Discovery and characterization workflow of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of CDK8 and CDK19. Its favorable kinase selectivity profile, coupled with its cellular activity and oral bioavailability, makes it a critical tool for investigating the roles of CDK8 and CDK19 in cancer biology and a promising candidate for further therapeutic development. The detailed methodologies and pathways described in this guide provide a comprehensive resource for researchers in the field of drug discovery and cancer biology.
References
Understanding the Oral Bioavailability of MSC2530818: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of MSC2530818, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19. The information is compiled from preclinical in vitro and in vivo studies to support drug development and research professionals.
Executive Summary
This compound is an orally bioavailable small molecule that demonstrates excellent kinase selectivity and cellular potency.[1][2] Preclinical data indicate high permeability and metabolic stability, which translate to a favorable pharmacokinetic profile across multiple species, including mouse, rat, and dog.[2][3] Physiologically based pharmacokinetic (PBPK) modeling predicts high oral bioavailability in humans, positioning this compound as a viable candidate for oral administration in clinical settings.[1][4] The compound effectively engages its target in vivo, inhibiting the WNT signaling pathway and STAT1 phosphorylation, leading to tumor growth inhibition in xenograft models.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the potency, in vitro absorption characteristics, and pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Target / Cell Line | Value | Citation(s) |
| CDK8 IC₅₀ | Biochemical Assay | 2.6 nM | [1] |
| CDK8 Binding Affinity | Reporter Displacement Assay | 4 nM | [1][3] |
| CDK19 Binding Affinity | Reporter Displacement Assay | 4 nM | [1][3] |
| pSTAT1SER727 IC₅₀ | SW620 Colorectal Carcinoma Cells | 8 ± 2 nM | [1][3] |
| WNT Reporter IC₅₀ | LS174T (β-catenin mutant) | 32 ± 7 nM | [1] |
| WNT Reporter IC₅₀ | COLO205 (APC mutant) | 9 ± 1 nM | [1] |
Table 2: In Vitro ADME & Physicochemical Properties
| Parameter | Assay System | Result | Implication for Oral Bioavailability | Citation(s) |
| Permeability | Caco-2 Cells | High Permeability | Favorable absorption across the gut wall | [1][3] |
| Efflux Ratio (ER) | Caco-2 Cells | 1.5 | Low efflux; not significantly pumped out of cells | [3] |
| Metabolic Stability | Liver Microsomes | Excellent | Resistant to first-pass metabolism | [4] |
| Cytochrome P450 (CYP) Inhibition | CYP Subtypes | IC₅₀s > 20 μM | Low risk of drug-drug interactions | [3] |
Table 3: Preclinical Pharmacokinetics (PK)
While multiple sources confirm that this compound exhibits an acceptable and favorable oral pharmacokinetic profile in mouse, rat, and dog, the specific quantitative parameters (e.g., Cmax, AUC, T1/2, F%) from these studies were not available in the public domain literature reviewed.[2][3]
Table 4: Predicted Human Pharmacokinetic Parameters
These parameters were predicted using three-species allometric scaling and PBPK modeling (GastroPlus).
| Parameter | Predicted Human Value | Citation(s) |
| Oral Bioavailability (F) | ≥75% (up to 500 mg daily dose) | [1][4] |
| Clearance (CL) | ~0.14 L/h/kg | [1][4] |
| Volume of Distribution (Vdss) | 0.48 L/kg | [1][4] |
| Terminal Half-life (T1/2) | 2.4 hours | [1] |
Signaling Pathway and Inhibitory Action
This compound exerts its biological effect by inhibiting CDK8 and its paralog CDK19, which are key components of the Mediator complex. This complex regulates gene transcription, partly through the WNT/β-catenin pathway, which is often constitutively active in cancers like colorectal carcinoma. Inhibition of CDK8 by this compound leads to a downstream reduction in the phosphorylation of STAT1 at the serine 727 residue (pSTAT1SER727), a recognized pharmacodynamic biomarker of CDK8 activity.[4]
Experimental Protocols
The following are representative methodologies for the key experiments cited in the evaluation of this compound's oral bioavailability.
Caco-2 Permeability Assay
This assay assesses a compound's potential for intestinal absorption.
-
Cell Culture : Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity : The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral) :
-
The test compound (e.g., this compound) is added to the apical (AP) side of the monolayer.
-
Samples are collected from the basolateral (BL) side at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Efflux Measurement (Basolateral to Apical) :
-
The test compound is added to the BL side, and samples are collected from the AP side at the same time points.
-
-
Quantification : Compound concentrations in the collected samples are determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis : The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER) is determined by dividing the Papp (BL to AP) by the Papp (AP to BL). An ER of <2, as seen with this compound, suggests low active efflux.
Liver Microsomal Stability Assay
This assay predicts a compound's susceptibility to first-pass metabolism in the liver.
-
Preparation : A reaction mixture is prepared containing pooled liver microsomes from the relevant species (e.g., human, rat, mouse) and a NADPH-regenerating system in a phosphate (B84403) buffer.
-
Incubation : this compound is added to the pre-warmed reaction mixture to initiate the metabolic reaction. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching : The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing : Samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
Quantification : The remaining concentration of the parent compound (this compound) is quantified by LC-MS/MS.
-
Data Analysis : The percentage of compound remaining at each time point is calculated relative to the 0-minute sample. The in vitro half-life (T1/2) and intrinsic clearance (CLint) are determined from the rate of disappearance.
In Vivo Pharmacokinetic Study
This study determines how a drug is absorbed, distributed, metabolized, and excreted in a living organism.
-
Animal Model : Male Sprague-Dawley rats (or other relevant species) are used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Dosing :
-
Intravenous (IV) Group : A cohort receives a single bolus IV injection of this compound (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.
-
Oral (PO) Group : A cohort receives a single oral gavage dose of this compound formulated in a suitable vehicle (e.g., 5-10 mg/kg).
-
-
Blood Sampling : Blood samples (~0.1 mL) are collected at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation : Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis : Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis : Plasma concentration-time data are analyzed using non-compartmental methods (e.g., using Phoenix WinNonlin software) to calculate key PK parameters such as Cmax, Tmax, AUC, CL, Vdss, T1/2, and oral bioavailability (F%).
Experimental and Logical Workflows
Visualizations of the workflows provide a clear path from initial screening to in vivo confirmation.
Workflow for Oral Bioavailability Assessment
This diagram illustrates the logical progression of experiments to characterize a compound's potential as an oral drug.
Workflow for In Vivo Xenograft Efficacy Study
This diagram details the steps for evaluating the antitumor activity of this compound following oral administration.[4]
References
Methodological & Application
Application Notes and Protocols for MSC2530818 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSC2530818 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3] These kinases are key components of the Mediator complex, which regulates transcription.[4][5] Dysregulation of CDK8/19 activity has been implicated in various cancers, particularly those with aberrant WNT signaling.[1][2][6] this compound has demonstrated anti-tumor activity in preclinical models, making it a compound of interest for cancer research and drug development.[1][7]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a mouse xenograft model, specifically targeting researchers in oncology and drug development.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of CDK8 and CDK19.[1][2] This inhibition leads to downstream effects on critical oncogenic signaling pathways:
-
WNT/β-catenin Pathway: In cancer cells with mutations in the WNT pathway (e.g., APC mutations), this compound potently inhibits WNT-dependent transcription.[1][2]
-
STAT1 Signaling: this compound has been shown to inhibit the phosphorylation of STAT1 at serine 727 (pSTAT1SER727), a biomarker of CDK8 activity.[1][2][7]
The dual inhibition of these pathways can lead to reduced tumor cell proliferation and tumor growth.
Signaling Pathway Diagram
Caption: this compound inhibits CDK8/19, blocking Wnt/β-catenin and STAT1 signaling pathways.
In Vivo Efficacy Data Summary
Published data on this compound in a mouse xenograft model using the SW620 human colorectal carcinoma cell line is summarized below.
| Parameter | Details | Reference |
| Cell Line | SW620 (human colorectal carcinoma, APC mutant) | [7] |
| Animal Model | Female NCr athymic mice | [1][7][8] |
| Dosing Regimen 1 | 50 mg/kg, twice daily (bid) | [1][7][8] |
| Dosing Regimen 2 | 100 mg/kg, once daily (qd) | [1][7][8] |
| Administration Route | Oral (p.o.) | [1][7][8] |
| Treatment Duration | 16 days | [7] |
| Tumor Growth Inhibition (T/C %) | 49% (50 mg/kg bid) and 57% (100 mg/kg qd) | [7] |
| Pharmacodynamic Marker | Inhibition of phospho-STAT1SER727 in tumors | [7] |
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Cell Line: SW620 human colorectal carcinoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting:
-
Grow cells to 80-90% confluency.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS for counting.
-
-
Cell Counting and Viability:
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
-
Preparation for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 107 cells/mL.
-
Keep the cell suspension on ice until injection.
-
Mouse Xenograft Model Establishment
-
Animal Strain: Female NCr athymic nude mice, 6-8 weeks old.[1][7][8]
-
Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.
-
Cell Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (containing 5 x 106 SW620 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
-
Randomization: When tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups.
This compound Formulation and Administration
-
Formulation: Prepare a suspension of this compound in a vehicle of 20% (w/v) Kolliphor® HS 15 in sterile water.[8]
-
Dosing:
-
Treatment Group 1: 50 mg/kg, administered orally twice daily (bid).
-
Treatment Group 2: 100 mg/kg, administered orally once daily (qd).
-
Control Group: Administer the vehicle only, following the same schedule as the treatment groups.
-
-
Administration: Administer the formulation via oral gavage. The volume of administration should be based on the individual mouse's body weight (e.g., 10 µL/g).
In Vivo Study Workflow Diagram
Caption: Workflow for a mouse xenograft study using this compound.
Efficacy and Toxicity Assessment
-
Tumor Volume: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Monitor the body weight of each mouse at least twice a week as an indicator of systemic toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3), or after a fixed duration of treatment (e.g., 16 days).
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
Pharmacodynamic Analysis
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors.
-
Sample Preparation: A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC).
-
Western Blot:
-
Prepare tumor lysates and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-STAT1 (Ser727) and total STAT1.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detect protein bands using an appropriate secondary antibody and chemiluminescence.
-
-
Immunohistochemistry (IHC):
-
Prepare paraffin-embedded tumor sections.
-
Perform antigen retrieval.
-
Incubate sections with a primary antibody against phospho-STAT1 (Ser727).
-
Use a suitable secondary antibody and detection system.
-
Counterstain with hematoxylin (B73222) and visualize under a microscope.
-
Safety and Handling
-
This compound is a research chemical. Standard laboratory safety precautions, including wearing personal protective equipment (lab coat, gloves, and eye protection), should be followed.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from the Institutional Animal Care and Use Committee (IACUC).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor tumor engraftment | Low cell viability, incorrect injection technique, insufficient cell number. | Ensure high cell viability (>95%). Use Matrigel to support initial growth. Confirm subcutaneous injection. |
| High variability in tumor size | Inconsistent cell injection, inherent tumor heterogeneity. | Ensure a homogenous cell suspension during injection. Increase the number of mice per group. |
| Compound precipitation in formulation | Poor solubility, incorrect vehicle preparation. | Ensure the vehicle is prepared correctly. Prepare the formulation fresh before each use. Sonication may help in solubilizing the compound. |
| Adverse events in mice (e.g., weight loss) | Compound toxicity, gavage-related injury. | Monitor mice closely. Consider reducing the dose or frequency. Ensure proper oral gavage technique. A study has suggested that high doses of this compound may have off-target toxicities.[9][10] |
Conclusion
This compound is a promising CDK8/19 inhibitor with demonstrated in vivo anti-tumor activity in a colorectal cancer xenograft model. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust preclinical studies to further evaluate the therapeutic potential of this compound. Careful attention to experimental detail, including cell handling, animal monitoring, and appropriate endpoint analysis, is crucial for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ChemGood [chemgood.com]
- 4. MSC-2530818 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. abmole.com [abmole.com]
- 9. mdpi.com [mdpi.com]
- 10. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MSC2530818, a Potent and Selective CDK8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of stock solutions of MSC2530818, a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1][2] this compound has an IC50 of 2.6 nM for CDK8 and also shows affinity for CDK19 (4 nM).[1][2] It has been shown to inhibit WNT-dependent transcription and phospho-STAT1SER727 in cellular assays.[1][3] Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in downstream applications.
Data Presentation
Solubility and Stock Solution Parameters
Proper dissolution is critical for the efficacy of this compound in in vitro and in vivo experiments. The following table summarizes the solubility of this compound in common laboratory solvents. It is highly recommended to use freshly opened, anhydrous DMSO for stock solution preparation, as hygroscopic DMSO can negatively impact solubility.[1][3]
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 110 mg/mL[1] | 322.76 mM[1] | Ultrasonic treatment may be required.[1] Use of fresh, anhydrous DMSO is strongly recommended.[1][3] |
| Ethanol | 68 mg/mL[3] | 199.52 mM[3] | |
| Water | Insoluble[3] |
Recommended Storage Conditions and Stability
The stability of this compound is dependent on the storage conditions. The following table provides a summary of recommended storage temperatures and expected stability for both the solid compound and prepared stock solutions. To prevent degradation from repeated freeze-thaw cycles, it is advised to aliquot stock solutions into single-use volumes.[1]
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years[1][3] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder (Molecular Weight: 340.81 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO), freshly opened
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.41 mg of the compound.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, this would be 1 mL for 3.41 mg.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in a water bath sonicator for 5-10 minutes, or until the solution is clear.[1]
-
Aliquotting: Once a clear solution is obtained, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits CDK8/19, blocking STAT1 phosphorylation and WNT pathway activation.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for the preparation of this compound stock solution.
References
Application Notes and Protocols: MSC2530818 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSC2530818 is a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog CDK19.[1][2][3] These kinases are components of the Mediator complex, which plays a crucial role in the regulation of transcription.[4][5] this compound has demonstrated efficacy in preclinical models of colorectal cancer by inhibiting WNT-dependent transcription and modulating STAT1 phosphorylation.[1][2][6] These application notes provide recommended concentrations for cell culture experiments, detail relevant signaling pathways, and offer protocols for key assays.
Quantitative Data Summary
The optimal concentration of this compound will vary depending on the cell line and the specific biological question being investigated. The following tables summarize key quantitative data to guide experimental design.
Table 1: Biochemical and Cellular Potency of this compound
| Target/Assay | Cell Line | IC50 Value | Reference |
| CDK8 (biochemical assay) | - | 2.6 nM | [1][2][3] |
| CDK8/CDK19 Binding Affinity | - | 4 nM | [1][2] |
| pSTAT1SER727 Inhibition | SW620 (colorectal carcinoma) | 8 ± 2 nM | [1][2] |
| WNT Reporter Assay (luciferase) | LS174T (β-catenin mutant) | 32 ± 7 nM | [2][6] |
| WNT Reporter Assay (luciferase) | COLO205 (APC mutant) | 9 ± 1 nM | [2][6] |
| WNT3a Ligand-Dependent Reporter Assay | PA-1 | 52 ± 30 nM | [2][6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 340.81 g/mol | [1][3] |
| Solubility in DMSO | 68 mg/mL (199.52 mM) | [1] |
| Caco-2 Efflux Ratio | 1.5 | [1] |
| Cytochrome P450 Inhibition (IC50) | > 20 µM | [1] |
Signaling Pathways
This compound primarily exerts its effects through the inhibition of CDK8 and CDK19, which are key components of the Mediator complex. This complex integrates signals from various transcription factors to regulate RNA Polymerase II activity. Inhibition of CDK8/19 by this compound has been shown to impact the WNT/β-catenin and STAT1 signaling pathways.
Caption: this compound inhibits CDK8/19, impacting WNT and STAT1 signaling.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound dose, typically ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours (or desired time point) at 37°C, 5% CO₂.
-
-
CCK-8 Assay:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results and determine the IC50 value using appropriate software.
-
Caption: Workflow for determining cell viability after this compound treatment.
Western Blot for pSTAT1SER727 Inhibition
This protocol describes how to assess the inhibition of STAT1 phosphorylation at Serine 727, a key pharmacodynamic biomarker of CDK8/19 activity.[6]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSTAT1(Ser727), anti-total STAT1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., SW620) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100 nM) for a specified time (e.g., 1-6 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies (anti-pSTAT1, anti-total STAT1, and anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.[9]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST for 10 minutes each.[9]
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[9]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the pSTAT1 signal to total STAT1 and the loading control.
-
Plot the normalized pSTAT1 levels against the this compound concentration to determine the IC50 for inhibition.
-
Storage and Handling
Store the solid compound and DMSO stock solutions of this compound at -20°C or -80°C for long-term stability.[2] The DMSO stock solution is stable for at least one year at -20°C and two years at -80°C.[2] For frequent use, a stock solution can be stored at 4°C, but it is recommended to use fresh DMSO for preparing solutions as it can absorb moisture, which may reduce solubility.[1] Prepare working dilutions from the stock solution in cell culture medium immediately before use.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ChemGood [chemgood.com]
- 4. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition [mdpi.com]
- 5. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apexbt.com [apexbt.com]
- 8. ptglab.com [ptglab.com]
- 9. ptglab.com [ptglab.com]
- 10. biorxiv.org [biorxiv.org]
Application Note and Protocol: Detection of p-STAT1 (Ser727) Inhibition by MSC2530818 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing the inhibitory effect of MSC2530818 on STAT1 phosphorylation at Serine 727 (Ser727). This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19.[1][2][3] CDK8 is known to phosphorylate the transactivation domain of STAT1 at Ser727, a post-translational modification associated with maximal STAT1 transcriptional activity.[4][5][6] This protocol outlines the necessary steps, from cell culture and treatment to Western blot analysis, for quantifying changes in p-STAT1 (Ser727) levels following this compound treatment.
STAT1 Signaling Pathway and this compound Inhibition
Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of cytokine signaling, particularly for interferons (IFNs).[7][8] Upon cytokine receptor activation, Janus kinases (JAKs) phosphorylate STAT1 at Tyrosine 701 (Tyr701), leading to its dimerization, nuclear translocation, and DNA binding.[7] For maximal transcriptional activation, a second phosphorylation event occurs at Ser727, which is mediated by CDK8, a component of the Mediator complex.[5][6] The inhibitor this compound specifically targets CDK8 and its homolog CDK19, thereby preventing the phosphorylation of STAT1 at Ser727.[1][2]
Experimental Design and Controls
To accurately measure the effect of this compound, a well-controlled experiment is essential. This involves comparing the levels of p-STAT1 (Ser727) across different treatment conditions. A positive control, such as Interferon-gamma (IFN-γ), is recommended to induce a robust STAT1 phosphorylation signal.
Suggested Treatment Groups:
-
Vehicle Control (DMSO): Cells treated with the vehicle (e.g., 0.1% DMSO) to establish a baseline.
-
This compound Alone: Cells treated with this compound to assess its effect on basal p-STAT1 levels.
-
Positive Control (e.g., IFN-γ): Cells stimulated with IFN-γ to induce STAT1 phosphorylation.[9]
-
This compound + Positive Control: Cells pre-treated with this compound, followed by IFN-γ stimulation, to determine the inhibitory capacity of the compound.
| Reagent | Cell Line (e.g., HeLa, SW620) | Recommended Concentration | Incubation Time |
| This compound | Human Cancer Cell Lines | 10 nM - 1 µM | 1-4 hours pre-treatment before stimulation |
| IFN-γ (Inducer) | HeLa, SW620, etc. | 100 ng/mL | 30 minutes stimulation[7] |
Detailed Western Blot Protocol
This protocol is optimized for detecting phosphorylated proteins. Key considerations include the use of phosphatase inhibitors during cell lysis and bovine serum albumin (BSA) for blocking to minimize background.[10][11]
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., HeLa or SW620) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment: Treat the designated wells with the desired concentration of this compound or vehicle (DMSO). Incubate for 1-4 hours at 37°C.
-
Stimulation: Add the inducer (e.g., 100 ng/mL IFN-γ) to the appropriate wells and incubate for 30 minutes at 37°C.[7]
Part 2: Cell Lysis and Protein Quantification
-
Prepare Lysis Buffer: Prepare ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.[12][13]
-
RIPA Buffer Recipe (10 mL): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Add Freshly Before Use: 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail (e.g., 1 mM NaF, 1 mM sodium orthovanadate).
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold supplemented RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new clean, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
Part 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an 8-10% SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. PVDF is recommended for its high binding capacity, which is beneficial for detecting phosphorylated proteins.[11]
-
Blocking: Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Dilute the antibody in 5% BSA in TBST as recommended by the manufacturer.
-
Primary Antibodies:
-
p-STAT1 (Ser727): e.g., Cell Signaling Technology #9177
-
Total STAT1: e.g., Cell Signaling Technology #14994[7]
-
Loading Control: e.g., β-Actin or GAPDH
-
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing: To ensure accurate comparison, it is recommended to detect p-STAT1 first. Then, the membrane can be stripped and re-probed for Total STAT1 and a loading control.
Experimental Workflow
Data Presentation and Analysis
Quantitative analysis should be performed by measuring the band intensity (densitometry) from the Western blots. The p-STAT1 signal should be normalized to the Total STAT1 signal, which is then normalized to the loading control to account for any variations in protein loading.
| Treatment Group | p-STAT1 (Ser727) Intensity | Total STAT1 Intensity | Loading Control Intensity | Normalized p-STAT1 Signal* |
| Vehicle Control | ||||
| This compound (100 nM) | ||||
| IFN-γ (100 ng/mL) | ||||
| This compound + IFN-γ |
*Normalized p-STAT1 Signal = (p-STAT1 Intensity / Total STAT1 Intensity) / Loading Control Intensity
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ChemGood [chemgood.com]
- 4. Phospho-Stat1 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-Stat1 (Tyr701) (58D6) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
- 9. Phospho-STAT1 (Ser727) antibody (28977-1-AP) | Proteintech [ptglab.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bio-rad.com [bio-rad.com]
Application Notes and Protocols for In Vivo Dosing and Administration of MSC2530818
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo use of MSC2530818, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This document outlines detailed protocols for the oral administration of this compound in a preclinical setting, specifically utilizing the SW620 human colorectal carcinoma xenograft model. Furthermore, it details methodologies for pharmacodynamic analysis of target engagement through the assessment of phosphorylated STAT1 (p-STAT1). The provided information is intended to facilitate the design and execution of in vivo efficacy and pharmacodynamic studies involving this compound.
Introduction
This compound is a small molecule inhibitor targeting the kinase activity of CDK8 and its paralog CDK19, components of the Mediator complex that plays a crucial role in regulating transcription.[1] Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of various cancers, including colorectal cancer, through the modulation of key oncogenic signaling pathways such as the WNT/β-catenin and STAT signaling pathways.[1][2] In vivo studies have demonstrated that oral administration of this compound leads to tumor growth inhibition in preclinical cancer models.[3] A key pharmacodynamic biomarker for assessing the biological activity of this compound in vivo is the inhibition of STAT1 phosphorylation at serine 727 (p-STAT1 S727).[3][4]
These application notes provide detailed protocols for the in vivo dosing and administration of this compound and the subsequent analysis of its pharmacodynamic effects.
Data Presentation
In Vivo Efficacy of this compound in SW620 Xenograft Model
| Parameter | Dosing Regimen 1 | Dosing Regimen 2 |
| Compound | This compound | This compound |
| Animal Model | NCr athymic mice | NCr athymic mice |
| Xenograft | SW620 human colorectal carcinoma | SW620 human colorectal carcinoma |
| Administration | Oral (p.o.) | Oral (p.o.) |
| Dosage | 50 mg/kg | 100 mg/kg |
| Frequency | Twice daily (bid) | Once daily (qd) |
Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Key Findings |
| Mouse | Oral (p.o.) | Acceptable pharmacokinetic profile.[3] |
| Rat | Oral (p.o.) | Acceptable pharmacokinetic profile.[3] |
| Dog | Oral (p.o.) | Acceptable pharmacokinetic profile.[3] |
Signaling Pathways and Experimental Workflow
CDK8/19 Signaling Pathways
Caption: this compound inhibits CDK8/19, modulating both WNT and STAT1 signaling pathways.
In Vivo Experimental Workflow
Caption: Workflow for in vivo efficacy and pharmacodynamic studies of this compound.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in SW620 Xenograft Model
1.1. Animal Model and Cell Line
-
Animal: Female NCr athymic mice, 6-8 weeks old.
-
Cell Line: SW620 human colorectal carcinoma cells.
1.2. Tumor Implantation
-
Culture SW620 cells in appropriate media until they reach 70-80% confluency.
-
Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
1.3. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W2 x L) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
1.4. Formulation of this compound for Oral Administration
-
Prepare a vehicle solution. A common vehicle for oral gavage in mice consists of 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water.
-
Alternatively, a formulation of 10% DMSO, 40% PEG300, and 50% saline can be considered, however, tolerability should be assessed.
-
Weigh the required amount of this compound powder.
-
Create a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 200 µL).
-
Ensure the suspension is well-mixed before each administration.
1.5. Dosing and Administration
-
Administer this compound or vehicle to the mice via oral gavage using a suitable gavage needle.
-
For a 50 mg/kg bid regimen, administer the dose approximately 12 hours apart.
-
For a 100 mg/kg qd regimen, administer the dose once daily.
-
Monitor the body weight of the mice at least three times per week as an indicator of toxicity.
1.6. Study Endpoint
-
Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Protocol 2: Pharmacodynamic Analysis of p-STAT1 in Tumor Tissue
2.1. Tissue Collection and Processing
-
At selected time points after the final dose (e.g., 2, 6, 24 hours), euthanize a subset of mice from each group.
-
Immediately excise the tumors and either snap-freeze in liquid nitrogen for Western blot analysis or fix in 10% neutral buffered formalin for immunohistochemistry (IHC).
2.2. Western Blot Analysis of p-STAT1
-
Lysate Preparation:
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 30-50 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the p-STAT1 signal to total STAT1 or a loading control like β-actin.
-
2.3. Immunohistochemistry (IHC) for p-STAT1
-
Tissue Preparation:
-
Process the formalin-fixed tumors and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate the sections with a primary antibody against p-STAT1 (Ser727) overnight at 4°C.
-
Wash with buffer and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate and mount the slides.
-
Examine the slides under a microscope to assess the intensity and localization of p-STAT1 staining within the tumor cells.
-
References
- 1. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring MSC2530818 Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for measuring the cellular activity of MSC2530818, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1][2][3] this compound has demonstrated significant potential in preclinical studies, particularly in cancers with dysregulated WNT signaling.[1][2][4] This document outlines detailed protocols for key cell-based assays to characterize the potency and mechanism of action of this compound, including the assessment of a key pharmacodynamic biomarker, inhibition of the WNT signaling pathway, and effects on cell viability. Diagrams of the relevant signaling pathways and experimental workflows are provided to enhance understanding.
Introduction
This compound is an orally bioavailable small molecule that binds to the ATP-binding site of CDK8 and CDK19 with high affinity.[1][4] These kinases are components of the Mediator complex and play a crucial role in regulating transcription.[5][6][7] Aberrant CDK8 activity has been implicated as an oncogenic driver in various cancers, including colorectal cancer, through the potentiation of WNT/β-catenin signaling.[4][5] this compound has been shown to inhibit WNT-dependent transcription and suppress the phosphorylation of STAT1 at serine 727 (pSTAT1SER727), a recognized biomarker of CDK8 activity.[1][2][4]
This document provides detailed protocols for three key cell-based assays to quantify the activity of this compound:
-
Phospho-STAT1 (Ser727) Western Blot Assay: To measure the inhibition of a direct downstream target of CDK8.
-
WNT Pathway Luciferase Reporter Gene Assay: To quantify the compound's effect on WNT/β-catenin signaling.
-
Cell Viability Assay: To determine the impact of this compound on cancer cell proliferation.
Quantitative Data Summary
The following table summarizes the reported in vitro cellular activity of this compound from various studies.
| Assay Type | Cell Line | Target Pathway/Biomarker | IC50 (nM) | Reference |
| Kinase Inhibition | - | CDK8 | 2.6 | [1][2] |
| Kinase Binding | - | CDK8/CDK19 | 4 | [1][2] |
| Phospho-STAT1SER727 Inhibition | SW620 | STAT1 Signaling | 8 ± 2 | [1][2] |
| WNT Reporter Assay | LS174T (β-catenin mutant) | WNT/β-catenin Signaling | 32 ± 7 | [2][4] |
| WNT Reporter Assay | COLO205 (APC mutant) | WNT/β-catenin Signaling | 9 ± 1 | [2][4] |
| WNT Reporter Assay (WNT3a induced) | PA-1 | WNT/β-catenin Signaling | 52 ± 30 | [2][4] |
| Cell Growth Inhibition | HCT116 | Cell Viability | Not specified | [2] |
Signaling and Experimental Workflow Diagrams
CDK8/19 and STAT1 Signaling Pathway
Caption: CDK8/19 phosphorylates STAT1 at Ser727, a key signaling event.
WNT/β-catenin Signaling Pathway and this compound Inhibition
Caption: this compound inhibits WNT signaling by targeting the co-activator CDK8/19.
Experimental Workflow for Measuring this compound Activity
Caption: A generalized workflow for assessing the cellular activity of this compound.
Experimental Protocols
Phospho-STAT1 (Ser727) Western Blot Assay
This protocol details the procedure to measure the inhibition of STAT1 phosphorylation at Ser727 in SW620 human colorectal carcinoma cells treated with this compound.
Materials:
-
SW620 cells (ATCC® CCL-227™)
-
Complete growth medium (e.g., Leibovitz's L-15 Medium with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed SW620 cells in 6-well plates at a density that will result in 80-90% confluency at the time of lysis. Incubate overnight at 37°C in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a short period, typically 1-2 hours, to observe direct effects on signaling pathways.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT1 (Ser727) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT1 and a loading control like GAPDH or β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT1 signal to the total STAT1 or loading control signal. Plot the normalized signal against the this compound concentration and determine the IC50 value.
WNT Pathway Luciferase Reporter Gene Assay
This protocol describes how to measure the inhibitory effect of this compound on WNT/β-catenin signaling using a TCF/LEF-responsive luciferase reporter assay in a suitable cancer cell line (e.g., LS174T or COLO205).
Materials:
-
LS174T or COLO205 cells
-
Complete growth medium
-
TOPflash (TCF/LEF-firefly luciferase) and FOPflash (mutant TCF/LEF-firefly luciferase, as a negative control) reporter plasmids
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution (10 mM in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the TOPflash (or FOPflash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.[11]
-
Incubation: Allow the cells to recover and express the reporter genes for 24 hours post-transfection.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium or vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Measure the firefly luciferase activity, followed by the Renilla luciferase activity, using a luminometer and the reagents from the Dual-Luciferase® Reporter Assay System, following the manufacturer's instructions.[12]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to obtain the relative luciferase units (RLU).
-
Plot the RLU against the this compound concentration and calculate the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the use of the CellTiter-Glo® assay to determine the effect of this compound on the viability of cancer cells, such as HCT116.
Materials:
-
HCT116 cells
-
Complete growth medium
-
Opaque-walled 96-well plates
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit[1][13][14]
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCT116 cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Include wells with medium only for background measurement. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the desired final concentrations of the compound to the wells. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (e.g., <0.5%).
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a CO2 incubator.
-
Assay Procedure:
-
Data Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from the media-only wells) from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for researchers to investigate the cellular activity of this compound. By utilizing these assays, scientists can consistently and accurately measure the potency of this compound in inhibiting CDK8/19 activity, downstream signaling pathways, and cancer cell proliferation. These methods are essential for the continued development and characterization of this promising therapeutic agent.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [ch.promega.com]
- 2. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene - CDK8 [maayanlab.cloud]
- 7. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-Stat1 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-STAT1 (Ser727) antibody (28977-1-AP) | Proteintech [ptglab.com]
- 10. Phospho-STAT1 (Ser727) antibody (80683-7-RR) | Proteintech [ptglab.com]
- 11. Wnt Reporter Activity Assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. ch.promega.com [ch.promega.com]
- 14. promega.com [promega.com]
MSC2530818 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSC2530818 is a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, with an IC50 of 2.6 nM for CDK8.[1][2] As components of the Mediator complex, CDK8 and CDK19 are crucial regulators of transcription.[3][4] this compound has demonstrated inhibition of WNT-dependent transcription and the phosphorylation of STAT1 at serine 727 (pSTAT1-S727), an established biomarker of CDK8 activity.[1][5] Its utility in preclinical models, particularly in colorectal carcinoma, makes it a valuable tool for cancer research.[6]
These application notes provide detailed information on the solubility of this compound in various solvents, protocols for preparing stock solutions, and methods for assessing its solubility.
Data Presentation: Solubility of this compound
The solubility of this compound has been determined in several common laboratory solvents. The quantitative data is summarized in the table below for easy comparison. It is crucial to use fresh, anhydrous solvents, as the hygroscopic nature of some solvents like DMSO can significantly reduce the solubility of the compound.[5]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 68 - 110 | 199.52 - 322.76 | Hygroscopic DMSO can reduce solubility; use of fresh DMSO is recommended.[1][5] Sonication may be required to achieve higher concentrations.[1] |
| Ethanol | 68 | ~199.5 | No special conditions noted.[5] |
| Water | Insoluble | Insoluble | Not soluble in aqueous solutions alone.[5] |
Molecular Weight of this compound: 340.81 g/mol [2][5]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (CAS: 1883423-59-3)
-
Anhydrous or fresh, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated precision balance
-
Pipettes
Procedure:
-
Pre-warm DMSO: Warm the anhydrous DMSO to room temperature, especially if stored at a lower temperature.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 34.08 mg.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial securely and vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the vial in a sonicator water bath for 5-10 minutes.[1] Visually inspect for complete dissolution.
-
-
Storage:
Note: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Protocol 2: General Method for Solubility Assessment (Static Equilibrium Method)
This protocol provides a general framework for determining the equilibrium solubility of this compound in a solvent of interest.
Materials:
-
This compound powder
-
Solvent of interest (e.g., ethanol, propylene (B89431) glycol, etc.)
-
Small glass vials with screw caps
-
Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical method like UV-Vis spectroscopy)
-
0.22 µm syringe filters
-
Syringes and analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a vial. This ensures that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the test solvent to the vial.
-
Equilibration:
-
Seal the vial tightly.
-
Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C) for 24-48 hours. The extended shaking time allows the system to reach thermodynamic equilibrium.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent artificially high solubility readings.
-
-
Quantification:
-
Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Analyze the diluted sample using a pre-validated HPLC or another quantitative method to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or mM.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits CDK8/19, blocking STAT1 phosphorylation and WNT/β-catenin signaling.
General Experimental Workflow for Cell-Based Assays
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ChemGood [chemgood.com]
- 3. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Long-Term Stability of MSC2530818 in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
MSC2530818 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) with an IC50 of 2.6 nM.[1][2] It has demonstrated excellent kinase selectivity, cellular potency, and oral bioavailability, making it a valuable tool for cancer research.[3][4][5][6][7] Understanding the long-term stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results, as well as for the development of potential therapeutic formulations. This document provides a summary of the known solubility and stability information for this compound and offers detailed protocols for researchers to assess its long-term stability in various solvent systems.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C18H17ClN4O[2][3] |
| Molecular Weight | 340.81 g/mol [2][3] |
| CAS Number | 1883423-59-3[1][3] |
| IUPAC Name | [(2S)-2-(4-Chlorophenyl)pyrrolidin-1-yl]-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone[3] |
| Appearance | Solid powder[2][3] |
| Purity | >98% by HPLC[2][3] |
Solubility and Stock Solution Stability
Accurate assessment of long-term stability begins with proper solubilization and storage of stock solutions. The solubility of this compound has been determined in several common laboratory solvents.
Solubility Data
| Solvent | Solubility |
| DMF | 30 mg/mL[8] |
| DMSO | 15 mg/mL, 68 mg/mL[8][9] |
| Ethanol | 10 mg/mL[8] |
| DMF:PBS (pH 7.2) (1:1) | 0.50 mg/mL[8] |
| Water | Insoluble[9] |
Storage of Solid and Stock Solutions
-
Solid Powder: Stable for months at room temperature, or for up to 3 years at -20°C.[3][9] For short-term storage, 0-4°C is also acceptable.[2]
-
Stock Solutions: To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[9] Stored in this manner, stock solutions are stable for up to 1 month at -20°C or up to 1 year at -80°C in a suitable solvent like DMSO.[9]
Protocols for Long-Term Stability Assessment
The following protocols are based on established guidelines for stability testing of small molecules and can be adapted to specific experimental needs.[10][11][12]
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the long-term stability of this compound in solution.
Protocol 1: Long-Term and Accelerated Stability Study
This study aims to determine the stability of this compound under typical storage conditions over an extended period.
Materials:
-
This compound solid powder
-
HPLC-grade solvents (e.g., DMSO, Ethanol, buffered solutions)
-
Volumetric flasks and pipettes
-
HPLC vials with inert caps
-
Stability chambers with controlled temperature and humidity
-
Validated stability-indicating HPLC-UV method
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Distribute the solution into appropriately labeled HPLC vials.
-
Time 0 Analysis: Immediately analyze three vials to establish the initial concentration and purity.
-
Storage: Place the remaining vials into stability chambers under the conditions outlined in the table below.
-
Time-Point Analysis: At each specified time point (e.g., 1, 3, 6, 12 months), withdraw three vials from each storage condition.
-
Equilibration: Allow the vials to equilibrate to room temperature before analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining percentage of this compound and detect any degradation products.
Example Storage Conditions and Time Points:
| Storage Condition | Temperature | Relative Humidity | Time Points (Months) |
| Long-Term | 25°C ± 2°C | 60% ± 5% RH | 0, 3, 6, 9, 12, 18, 24 |
| Intermediate | 30°C ± 2°C | 65% ± 5% RH | 0, 3, 6, 9, 12 |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 0, 3, 6 |
| Refrigerated | 5°C ± 3°C | N/A | 0, 3, 6, 9, 12, 18, 24 |
| Frozen | -20°C ± 5°C | N/A | 0, 3, 6, 12, 24 |
Protocol 2: Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a compound.[10][13]
Procedure: Prepare solutions of this compound (e.g., 0.1 mg/mL) and subject them to the following stress conditions. Analyze samples at various time points (e.g., 0, 2, 6, 12, 24 hours) by HPLC.
-
Acid Hydrolysis: Add 0.1 M HCl to the this compound solution. Incubate at 60°C. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to the solution. Incubate at 60°C. Neutralize with HCl before analysis.
-
Oxidative Degradation: Add 3% H₂O₂ to the solution. Store at room temperature, protected from light.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 70°C), protected from light.
-
Photostability: Expose the solution to light conditions as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
Data Presentation (Template)
The results from the stability studies should be compiled into clear, organized tables to facilitate analysis.
Table for Long-Term Stability Data:
| Time Point | Storage Condition | % Initial this compound Remaining (Mean ± SD) | Appearance of Degradation Products (% Peak Area) |
| 0 | - | 100% | None Detected |
| 3 Months | 25°C / 60% RH | ||
| 40°C / 75% RH | |||
| 5°C | |||
| 6 Months | 25°C / 60% RH | ||
| 40°C / 75% RH | |||
| 5°C |
Potential Degradation Pathway
While specific degradation pathways for this compound have not been published, a hypothetical pathway can be proposed based on its chemical structure. The amide bond is a common site for hydrolysis under acidic or basic conditions.
Caption: Hypothetical degradation of this compound via amide bond hydrolysis.
This compound is a stable compound when stored appropriately as a solid or as a frozen stock solution. However, its long-term stability in various experimental solutions at different temperatures has not been extensively reported. Researchers should perform stability studies, as outlined in this document, to ensure the integrity of the compound in their specific experimental setups. The provided protocols offer a framework for generating robust stability data, which is crucial for the reliable application of this compound in research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. ChemGood [chemgood.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 12. pharmtech.com [pharmtech.com]
- 13. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting MSC2530818 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MSC2530818. The following information is designed to address specific issues that may be encountered during experiments, with a focus on preventing and resolving precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4][5] It binds to CDK8 and CDK19 with high affinity, inhibiting their kinase activity.[1][5] CDK8 and CDK19 are components of the Mediator complex, which regulates the transcription of various genes. By inhibiting CDK8/19, this compound can modulate the activity of several transcription factors, including STAT1, and impact signaling pathways such as the WNT pathway.[1][5]
Q2: What are the solubility properties of this compound?
This compound is a hydrophobic compound and is insoluble in water.[4] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[4] It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into aqueous cell culture media for experiments.
Q3: What is the recommended solvent for making a stock solution of this compound?
The most common and recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous DMSO.[4] It is important to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[4]
Q4: What is the recommended storage condition for this compound stock solutions?
Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage (up to one month), -20°C is acceptable, while -80°C is recommended for long-term storage (up to one year).[4]
Troubleshooting Guide: Precipitation in Media
One of the most common challenges encountered when working with hydrophobic compounds like this compound is its precipitation upon dilution into aqueous cell culture media. This can lead to inaccurate experimental results due to a lower effective concentration of the compound.
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it has poor solubility. The following factors can contribute to this issue and here are the recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid change in the solvent environment, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion. |
| Low Temperature of Media | The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High Final DMSO Concentration | While DMSO aids in initial solubilization, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation After Incubation
Question: The media containing this compound was clear initially, but after a few hours of incubation at 37°C, I observed a precipitate. What could be the reason?
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the culture environment over time.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may have limited stability in the aqueous, physiological pH environment of the cell culture medium, leading to degradation and precipitation of less soluble byproducts. | While this compound is reported to have good microsomal stability, its long-term stability in media is not well-documented.[6] Consider reducing the incubation time if experimentally feasible. For longer experiments, media may need to be replaced with freshly prepared compound-containing media at regular intervals. |
| Interaction with Media Components | Components in the media, such as proteins in fetal bovine serum (FBS) or certain salts, can interact with the compound over time, reducing its solubility. | Try reducing the serum concentration if your cell line permits. Alternatively, you can pre-incubate the compound in a small volume of serum-containing media before the final dilution. |
| pH Changes in Media | Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of pH-sensitive compounds. | Ensure your medium is well-buffered (e.g., with HEPES) to maintain a stable pH throughout the experiment. |
| Evaporation | Evaporation of water from the culture plates in the incubator can lead to an increase in the concentration of all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator and use culture plates with lids that minimize evaporation. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes a stepwise method to minimize precipitation when diluting a DMSO stock of this compound into cell culture media.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) or brief sonication may be used if necessary.
-
-
Create an Intermediate Dilution (optional but recommended):
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize the risk of precipitation, first dilute your high-concentration DMSO stock to a lower concentration (e.g., 1 mM) in DMSO.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing or swirling. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol helps determine the practical working concentration limit of this compound in your specific experimental conditions.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Complete cell culture medium
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm (for turbidity)
Methodology:
-
Prepare a Serial Dilution of the Compound in DMSO:
-
In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your this compound stock solution in DMSO.
-
-
Add to Media:
-
In a new 96-well clear-bottom plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media.
-
Include a DMSO-only control (vehicle control).
-
-
Incubate and Observe:
-
Incubate the plate at 37°C and 5% CO₂ for a duration relevant to your experiment (e.g., 2 hours).
-
-
Assess Precipitation:
-
Visual Inspection: Carefully inspect the wells for any signs of cloudiness or precipitate.
-
Quantitative Assessment: Read the absorbance of the plate at a wavelength between 600 nm and 650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear visually and does not show a significant increase in absorbance is your maximum working soluble concentration under those specific conditions.
-
Visualizations
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mediator kinase CDK8/CDK19 drives YAP1-dependent BMP4-induced EMT in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Optimizing MSC2530818 treatment time for maximal effect
Welcome to the technical support center for MSC2530818, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to optimize the use of this compound in their experiments for maximal effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that potently and selectively targets CDK8 and CDK19.[1][2] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription. By inhibiting CDK8 and CDK19, this compound can modulate the transcription of key signaling pathways, including the WNT/β-catenin and STAT signaling pathways.[1][3][4] A primary downstream effect of CDK8/19 inhibition by this compound is the reduction of STAT1 phosphorylation at serine 727 (pSTAT1 S727).[1][3]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line and assay. A common starting point is to test a wide range of concentrations, for example, from 1 nM to 10 µM, using a logarithmic dilution series.[5] The known biochemical IC50 for CDK8 is 2.6 nM, which can serve as a reference point.[6][2]
Q3: How do I determine the optimal treatment time for this compound?
A3: The optimal treatment time depends on the biological question and the specific endpoint being measured. A time-course experiment is the most effective method to determine this. We recommend treating your cells with a fixed, effective concentration of this compound (e.g., the IC50 or 2-3 times the IC50) and measuring the desired effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[5]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1] It is crucial to ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[5][7] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[6][5]
Q5: Are there any known off-target effects or potential for toxicity with this compound?
A5: While this compound is a selective inhibitor, the potential for off-target effects and cellular toxicity exists, especially at higher concentrations.[8] Some studies have reported systemic toxicity in vivo, which may be linked to off-target kinase inhibition.[8][9] It is crucial to perform cytotoxicity assays (e.g., MTT, LDH, or Resazurin assay) to determine the cytotoxic concentration range in your specific cell line.[7] Additionally, using phosphorylation of STAT1 at S727 as a pharmacodynamic biomarker should be done with caution, as it can be influenced by other cellular stimuli in a CDK8/19-independent manner.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at tested concentrations. | Concentration is too low: The effective concentration in your cell-based assay may be higher than the biochemical IC50. | Test a higher concentration range. Ensure your cell line expresses CDK8 and CDK19. Use a positive control to validate the assay's functionality.[5] |
| Compound instability: The compound may have degraded due to improper storage or handling. | Prepare fresh dilutions for each experiment from a properly stored stock solution.[5] | |
| Insensitive cell line or assay: Your cell line may not be sensitive to CDK8/19 inhibition for the chosen endpoint. | Confirm CDK8/19 expression and pathway activity in your cell line. Consider using a different, more sensitive assay. | |
| High levels of cell death observed across all concentrations. | Compound-induced cytotoxicity: The concentrations used may be above the toxic threshold for your cell line. | Perform a cytotoxicity assay to determine the non-toxic concentration range.[7] Adjust your experimental concentrations accordingly. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final DMSO concentration is ≤ 0.1%.[5][7] Run a vehicle control (cells treated with the solvent alone) to assess its effect. | |
| Inconsistent or variable results between experiments. | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect results. | Standardize all cell culture parameters.[5] |
| Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to variability. | Ensure accurate and consistent pipetting techniques. Calibrate pipettes regularly.[5] | |
| Serum interference: Proteins in the culture medium's serum can bind to the inhibitor, reducing its effective concentration. | Consider performing experiments in serum-free or reduced-serum conditions. Be aware of this potential effect when interpreting results.[5] |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line | IC50 (nM) |
| CDK8 (biochemical assay) | N/A | 2.6[2] |
| CDK8/19 (binding affinity) | N/A | 4[1] |
| pSTAT1SER727 Inhibition | SW620 (colorectal carcinoma) | 8 ± 2[1] |
| WNT Reporter (luciferase) | LS174T (β-catenin mutant) | 32 ± 7[3] |
| WNT Reporter (luciferase) | COLO205 (APC mutant) | 9 ± 1[3] |
| WNT Reporter (luciferase) | PA-1 (WNT3a ligand-dependent) | 52 ± 30[3] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
Objective: To determine the concentration of this compound that inhibits a specific cellular response by 50%.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), based on the time-course experiment.
-
Assay: Perform the desired assay to measure the effect of the compound (e.g., cell viability assay, reporter gene assay, or analysis of pSTAT1 levels by Western blot or ELISA).
-
Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[5]
Protocol 2: Time-Course Experiment to Determine Optimal Treatment Duration
Objective: To identify the optimal incubation time for this compound to achieve the desired biological effect.
Methodology:
-
Cell Seeding: Seed cells in multiple plates or wells at a consistent density.
-
Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., the IC50 or a concentration known to elicit a strong response).
-
Incubation and Endpoint Measurement: Harvest cells or perform the assay at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours) post-treatment.
-
Data Analysis: Plot the measured response against the treatment time to identify the point of maximal effect or the desired kinetic profile.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ChemGood [chemgood.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. JCI - CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Potential off-target effects of MSC2530818 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MSC2530818. The information addresses potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3] It binds to both kinases with a similar high affinity.[1][2]
Q2: What is the mechanism of action of this compound?
This compound functions by inhibiting the kinase activity of CDK8 and CDK19.[1][2] This inhibition has been shown to block the phosphorylation of STAT1 at serine 727 (pSTAT1SER727) and to suppress WNT-dependent transcription in cancer cell lines with activated WNT signaling.[1][2]
Q3: Are there any known off-target effects of this compound?
Yes, kinome profiling has identified potential off-target effects for this compound. The most significant off-target activities were observed against Glycogen Synthase Kinase 3 Alpha (GSK3α) and Glycogen Synthase Kinase 3 Beta (GSK3β).[4][5] Another study also noted inhibition of the dopamine (B1211576) transporter at higher concentrations.[5]
Q4: I am observing unexpected toxicity in my in vivo experiments. Could this be due to off-target effects?
Severe systemic toxicity has been reported in some preclinical models at high doses of this compound.[4][6][7] This toxicity may not be due to the on-target inhibition of CDK8/19 but could be attributed to its off-target effects, particularly on GSK3.[4] It is crucial to perform careful dose-selection studies and consider potential off-target liabilities.
Q5: Is phosphorylation of STAT1 at Ser727 a reliable biomarker for this compound activity?
While inhibition of pSTAT1SER727 is often used as a pharmacodynamic marker for CDK8/19 activity, some studies suggest it may not be entirely reliable.[4][6][7][8] This is because STAT1 S727 phosphorylation can be induced by various cytokines and stress stimuli in a CDK8/19-independent manner.[4][7][8] Therefore, observed changes in pSTAT1SER727 should be interpreted with caution and ideally corroborated with other markers of CDK8/19 inhibition.
Troubleshooting Guide
Issue: Inconsistent results in WNT signaling pathway assays.
-
Possible Cause: The cellular context, including the specific mutations in the WNT pathway, can influence the efficacy of this compound. The IC50 for inhibition of WNT-dependent transcription varies across different cell lines.[2]
-
Troubleshooting Steps:
-
Verify the WNT pathway activation status of your cell line (e.g., APC or β-catenin mutations).
-
Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line.
-
Ensure consistent treatment times and assay conditions.
-
Issue: Observed cellular phenotypes do not align with known CDK8/19 functions.
-
Possible Cause: The observed phenotype might be a result of the off-target activity of this compound, particularly its inhibition of GSK3α/β.[4]
-
Troubleshooting Steps:
-
Review the literature for the roles of GSK3 in your experimental system.
-
Consider using a structurally different CDK8/19 inhibitor with a distinct off-target profile as a control.
-
Perform knockdown or knockout experiments for CDK8, CDK19, GSK3A, and GSK3B to dissect the specific contributions of each target to the observed phenotype.
-
Data Summary
Table 1: On-Target and Off-Target Activity of this compound
| Target | Assay Type | IC50 (nM) | Notes |
| CDK8 | Biochemical | 2.6[2][3] | Potent on-target activity. |
| CDK8/19 | Binding Affinity | 4[1][2] | Similar high affinity for both kinases. |
| pSTAT1SER727 | Cellular (SW620) | 8 ± 2[1][2] | Cellular marker of CDK8 activity. |
| WNT Reporter | Cellular (LS174T) | 32 ± 7[2] | Inhibition of WNT signaling. |
| WNT Reporter | Cellular (COLO205) | 9 ± 1[2] | Inhibition of WNT signaling. |
| GSK3α | Kinase Panel | 691[5] | Identified as a primary off-target. |
| GSK3β | Biochemical | ~400[4] | Identified as a primary off-target. |
| Dopamine Transporter | CEREP Panel | 8500[5] | Activity observed at high concentrations. |
Experimental Protocols
Kinome Profiling to Identify Off-Target Kinases
This protocol provides a general workflow for identifying off-target kinases of this compound using a competitive binding assay format.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Serially dilute the compound to the desired concentrations for the assay.
-
Assay Principle: A commercially available kinase panel (e.g., DiscoverX KINOMEscan) is often used. The assay measures the ability of the test compound (this compound) to compete with a proprietary, immobilized ligand for binding to a large number of kinases. The amount of kinase bound to the solid support is measured, typically using a quantitative PCR (qPCR) approach.
-
Experimental Procedure:
-
A diverse panel of human kinases is used.
-
Each kinase is incubated with the immobilized ligand and a range of concentrations of this compound.
-
The amount of kinase that remains bound to the immobilized ligand is quantified.
-
The results are typically expressed as the percentage of the control (DMSO) binding.
-
-
Data Analysis:
-
The percentage of control is plotted against the concentration of this compound.
-
The IC50 or Kd values are calculated for kinases that show significant inhibition.
-
Hits are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition at 1 µM).[5]
-
Visualizations
Caption: Intended and off-target signaling pathways of this compound.
Caption: Experimental workflow for characterizing this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ChemGood [chemgood.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition [ouci.dntb.gov.ua]
- 7. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing MSC2530818-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and understanding the cytotoxic effects of MSC2530818 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2][3] Its primary mechanism of action is to bind to the ATP-binding pocket of these kinases, thereby inhibiting their enzymatic activity.[4] CDK8 and CDK19 are components of the Mediator complex and act as transcriptional regulators.[5][6][7] By inhibiting CDK8/19, this compound can modulate the expression of genes regulated by various signaling pathways, including the WNT and STAT signaling pathways.[1][2][4]
Q2: In which signaling pathways does this compound play a role?
A2: this compound primarily impacts signaling pathways regulated by the transcriptional activity of the Mediator complex. The most well-documented pathways affected are:
-
WNT Signaling Pathway: this compound has been shown to potently inhibit WNT-dependent transcription, particularly in cancer cell lines with constitutive activation of this pathway.[1][2]
-
STAT1 Signaling Pathway: The compound inhibits the phosphorylation of STAT1 at serine 727 (pSTAT1SER727), which is considered an established biomarker of CDK8 activity.[1][2][4]
Q3: Is the observed cytotoxicity of this compound always due to its on-target (CDK8/19) inhibition?
A3: Not necessarily. While high concentrations of any compound can lead to non-specific cytotoxicity, some studies suggest that the systemic toxicity observed with this compound in certain in vivo models might be due to off-target effects rather than the direct inhibition of CDK8 and CDK19.[8][9] Kinome profiling has identified potential off-target kinases for this compound which could contribute to its toxicity profile.[8][9] Therefore, it is crucial to carefully titrate the concentration of this compound and include appropriate controls to distinguish between on-target and off-target effects.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[2] It is advisable to use fresh DMSO for preparing solutions, as moisture-absorbing DMSO can reduce solubility.[1]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity results between experiments. | - Inconsistent cell seeding density.- Pipetting errors.- "Edge effect" in multi-well plates.- Compound precipitation. | - Ensure a homogenous single-cell suspension and consistent cell number per well.[10]- Calibrate pipettes regularly and use proper pipetting techniques.[11]- Avoid using the outer wells of the plate for treatment; fill them with sterile media or PBS to maintain humidity.[11]- Visually inspect the media for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is non-toxic (typically <0.5%).[11] |
| Unexpectedly high cell death, even at low concentrations. | - High sensitivity of the cell line.- Contamination of cell culture (mycoplasma, bacteria, or fungi).- Poor cell health (high passage number, stress).- Off-target effects of the compound. | - Perform a dose-response curve to determine the optimal concentration range for your specific cell line.- Regularly test for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination.[12]- Use cells with a low passage number and ensure they are healthy and actively proliferating before starting the experiment.- Consider using a structurally different CDK8/19 inhibitor as a control to see if the effect is specific to this compound. |
| No significant cytotoxicity observed, even at high concentrations. | - Low sensitivity of the cell line.- Compound degradation.- Incorrect assay endpoint or incubation time. | - Confirm that your cell line expresses the target (CDK8/19) and that the relevant downstream pathways (e.g., WNT, STAT1) are active.- Prepare fresh dilutions of this compound from a properly stored stock for each experiment.- Optimize the incubation time. Cytotoxic effects may be time-dependent. Consider measuring cytotoxicity at multiple time points (e.g., 24, 48, 72 hours).[11] |
| Vehicle control (DMSO) shows significant cytotoxicity. | - DMSO concentration is too high.- Cells are particularly sensitive to DMSO. | - Ensure the final concentration of DMSO in the culture medium is at a non-toxic level, typically below 0.5% and ideally below 0.1%.[11]- If cells are highly sensitive, lower the DMSO concentration further or explore other less toxic solvents if possible. |
Quantitative Data Summary
The following tables summarize the reported potency of this compound in various assays and cell lines.
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 | Cell Line | Reference |
| CDK8 (biochemical assay) | 2.6 nM | - | [1][2] |
| CDK8 (binding affinity) | 4 nM | - | [1][4] |
| CDK19 (binding affinity) | 4 nM | - | [1][4] |
| pSTAT1SER727 inhibition | 8 ± 2 nM | SW620 (human colorectal carcinoma) | [1][2][4] |
| WNT reporter (luciferase) | 32 ± 7 nM | LS174T (β-catenin mutant) | [2] |
| WNT reporter (luciferase) | 9 ± 1 nM | COLO205 (APC mutant) | [2] |
| WNT3a ligand-dependent reporter | 52 ± 30 nM | PA-1 | [2] |
Experimental Protocols
Protocol 1: General Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in fresh, sterile DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Measurement:
-
Follow the manufacturer's instructions for the chosen cytotoxicity assay (e.g., for MTT, add the reagent and incubate for 2-4 hours, then solubilize the formazan (B1609692) crystals with DMSO).[11]
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate the percentage of cytotoxicity for each concentration.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits CDK8/19, affecting WNT and STAT1 signaling.
Experimental Workflow
Caption: Workflow for assessing this compound-induced cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ChemGood [chemgood.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. benchchem.com [benchchem.com]
- 12. adl.usm.my [adl.usm.my]
Navigating Unexpected Outcomes in MSC2530818 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with MSC2530818, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19.
Frequently Asked Questions (FAQs)
Q1: We observed significant in vivo toxicity with this compound in our animal models. Is this an expected on-target effect of CDK8/19 inhibition?
A1: While early reports suggested that systemic toxicity could be an on-target effect of potent CDK8/19 inhibitors like this compound, more recent studies indicate this may not be the case.[1][2][3][4] Research comparing multiple CDK8/19 inhibitors has shown a disconnect between the toxicity profiles of different compounds and their potency against CDK8 and CDK19.[1][3][4] The observed toxicity with this compound, particularly at high doses, is now thought to be potentially linked to off-target kinase activities.[1][3][4] One study identified GSK3B as a potential off-target kinase for this compound.[1] Therefore, the toxicity you are observing may not be a direct result of CDK8/19 inhibition but rather an off-target effect. Careful dose-selection and further off-target analysis are recommended.[1][3]
Q2: Our measurements of phospho-STAT1 (Ser727) do not correlate with the dose of this compound administered. Is p-STAT1 (Ser727) a reliable pharmacodynamic biomarker for CDK8/19 activity?
A2: The reliability of phospho-STAT1 (Ser727) as a specific biomarker for CDK8/19 activity has been questioned.[1][2][3][5][6] While this compound has been shown to inhibit p-STAT1 (Ser727) in cell lines like SW620, this phosphorylation event is not exclusively mediated by CDK8/19.[7][8][9] Various cytokines and stress stimuli can also induce STAT1 Ser727 phosphorylation independently of CDK8/19.[1][3][5][6] This suggests that changes in p-STAT1 (Ser727) levels may not always directly reflect the inhibition of CDK8/19 by this compound, especially in complex in vivo environments.[6] It is advisable to consider alternative or complementary pharmacodynamic markers, such as measuring the expression of genes known to be regulated by CDK8/19 in your specific cellular context.[6]
Q3: We are seeing variable potency of this compound in different cancer cell lines. What could be the reason for this?
A3: The cellular potency of this compound can vary depending on the genetic background of the cancer cell line. This compound has demonstrated potent inhibition of WNT-dependent transcription in human cancer cell lines with constitutively activated WNT signaling, such as those with mutations in β-catenin (e.g., LS174T) or APC (e.g., COLO205 and SW620).[7][8][9] The compound's efficacy is linked to its ability to modulate transcriptional programs. Therefore, cell lines with a strong dependence on transcription factors co-activated by CDK8/19, such as those in the WNT pathway, are likely to be more sensitive.[10]
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Poor solubility of this compound.
-
Troubleshooting Step: this compound is soluble in DMSO.[7] Ensure you are using fresh, high-quality DMSO, as moisture absorption can reduce solubility.[7] Prepare fresh stock solutions for each experiment. For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 are recommended to improve solubility.[8]
-
-
Possible Cause: Cell line integrity and passage number.
-
Troubleshooting Step: Use low-passage number cells and regularly verify their identity and phenotype. High-passage numbers can lead to genetic drift and altered signaling pathways.
-
Issue 2: Discrepancy between biochemical and cellular potency.
-
Possible Cause: High protein binding in cell culture media.
-
Troubleshooting Step: The presence of serum proteins in culture media can bind to the compound, reducing its effective concentration. Consider performing assays in serum-free or reduced-serum conditions for a defined period, if compatible with your cell line.
-
-
Possible Cause: Cellular efflux pumps.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 | Cell Line | Reference |
| CDK8 (biochemical) | 2.6 nM | - | [7][8][11] |
| CDK8/CDK19 (binding affinity) | 4 nM | - | [7][8] |
| p-STAT1SER727 | 8 ± 2 nM | SW620 | [7][8] |
| WNT reporter (β-catenin mutant) | 32 ± 7 nM | LS174T | [8] |
| WNT reporter (APC mutant) | 9 ± 1 nM | COLO205 | [8] |
| WNT3a-dependent WNT reporter | 52 ± 30 nM | PA-1 | [8] |
Table 2: Kinase Selectivity Profile of this compound
| Off-Target Kinase | Activity/Note | Reference |
| GSK3B | Identified as a potential off-target | [1] |
| JAK family (JAK1, JAK2, JAK3) | Off-target activity observed with precursor compounds, but selectivity was improved in this compound. | [9] |
| ROCK-II | Off-target activity observed with precursor compounds, but selectivity was improved in this compound. | [9] |
| TYK2 | Off-target activity observed with precursor compounds, but selectivity was improved in this compound. | [9] |
| Cytochrome P450 subtypes | No inhibition observed (IC50s > 20 μM) | [7][8] |
Experimental Protocols
General Protocol for Cell-Based WNT Reporter Assay
-
Cell Seeding: Plate cancer cells with a WNT-responsive luciferase reporter construct (e.g., 7dF3) in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).
-
Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., CellTiter-Glo) and calculate IC50 values.
General Protocol for In Vivo Tumor Xenograft Studies
-
Cell Implantation: Subcutaneously implant human colorectal carcinoma cells (e.g., SW620) into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Administer this compound orally at various doses and schedules (e.g., once or twice daily).[8][9]
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly.[8]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of biomarkers such as p-STAT1 or gene expression changes.[9]
Visualizations
Caption: Simplified Wnt signaling pathway and the inhibitory action of this compound on CDK8.
Caption: Troubleshooting workflow for unexpected in vivo toxicity with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition [ouci.dntb.gov.ua]
- 3. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition | Semantic Scholar [semanticscholar.org]
- 6. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ChemGood [chemgood.com]
Technical Support Center: Mitigating Systemic Toxicity of MSC2530818 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the systemic toxicity associated with the CDK8/19 inhibitor, MSC2530818, in in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant systemic toxicity (e.g., weight loss) in our animal models treated with this compound. Is this expected?
A1: Severe systemic toxicity with this compound has been reported in some preclinical studies.[1][2][3] However, emerging evidence strongly suggests that this toxicity may not be a result of its intended on-target inhibition of CDK8 and CDK19.[1][2][3] Instead, the toxicity is likely linked to off-target effects, which can be exacerbated by the high doses used in some experiments.[2][3]
Q2: Why might high doses of this compound lead to toxicity?
A2: The selection of high doses in some studies was based on the inhibition of STAT1 S727 phosphorylation, which was initially considered a reliable pharmacodynamic (PD) marker of CDK8/19 activity.[2][4] However, subsequent research has shown that STAT1 S727 phosphorylation can be induced by various cytokines and stress stimuli in a manner independent of CDK8/19.[2][3][5] Therefore, using doses of this compound high enough to suppress this unreliable marker may lead to engagement of off-target kinases, resulting in systemic toxicity.[2][3]
Q3: What are the known off-target kinases of this compound that could be responsible for the toxicity?
A3: Kinome profiling has identified several off-target kinases for this compound. While the specific list of off-targets is extensive and can be found in supplementary materials of published studies, it is the engagement of these unintended kinases at high concentrations that is believed to contribute to the observed toxicity. A detailed analysis of the compound's selectivity profile is crucial for understanding and mitigating these effects.
Q4: How can we mitigate the systemic toxicity of this compound in our in vivo studies?
A4: Mitigating toxicity primarily involves two key strategies:
-
Careful Dose Selection and Optimization: Employ the minimum effective dose by conducting thorough dose-response studies and using a more reliable pharmacodynamic marker.
-
Understanding and Monitoring Off-Target Effects: Be aware of the potential for off-target activities and consider this in the interpretation of your results, especially at higher doses.
The following troubleshooting guides provide detailed protocols to implement these strategies.
Troubleshooting Guides
Guide 1: Optimizing this compound Dose to Minimize Toxicity
A key reason for observing toxicity is the use of excessively high doses. This guide provides a workflow for determining the minimal effective dose that retains on-target activity while minimizing systemic toxicity.
Experimental Workflow for Dose Optimization
Caption: Workflow for in vivo dose optimization of this compound.
Detailed Methodologies:
-
Dose-Response and MTD Study:
-
Objective: To determine the maximum tolerated dose (MTD) of this compound in the specific animal model being used.
-
Protocol:
-
Select a range of doses based on previously published studies (e.g., 20 to 100 mg/kg).[2]
-
Administer single doses of this compound to small groups of animals (n=3-5 per group).
-
Monitor animals closely for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance, for at least 48 hours.
-
The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs).
-
-
-
Pharmacodynamic (PD) Marker Analysis:
-
Objective: To identify a dose that results in target engagement without causing toxicity.
-
Protocol:
-
Based on the MTD study, select a range of non-toxic doses for a multi-day study in tumor-bearing animals.
-
At the end of the study, collect tumor tissue and, if possible, surrogate tissues at various time points after the last dose.
-
Instead of relying on pSTAT1 S727, analyze the expression of genes known to be regulated by CDK8/19. This can be done using quantitative PCR (qPCR).
-
Correlate the dose levels with the degree of modulation of these CDK8/19-dependent genes.
-
-
Guide 2: Addressing the Unsuitability of pSTAT1 S727 as a Pharmacodynamic Marker
The phosphorylation of STAT1 at serine 727 is not a reliable biomarker for CDK8/19 activity.[2][3][5] This guide explains why and suggests alternatives.
Signaling Pathway Illustrating STAT1 S727 Phosphorylation
Caption: STAT1 S727 phosphorylation can be regulated by both CDK8/19 and other pathways.
Recommended Alternative Pharmacodynamic Markers:
Instead of pSTAT1 S727, researchers should focus on measuring the modulation of genes that are direct targets of the pathways regulated by CDK8/19, such as the WNT signaling pathway.[6]
Table 1: Comparison of Pharmacodynamic Markers for CDK8/19 Inhibition
| Marker | Reliability for CDK8/19 Activity | Rationale | Recommended Assay |
| pSTAT1 (S727) | Low | Phosphorylation is induced by multiple cytokines and stress stimuli independently of CDK8/19.[2][3][5] | Western Blot, ELISA |
| CDK8/19-dependent gene expression | High | Directly reflects the transcriptional regulatory function of CDK8/19. | qPCR, RNA-Seq |
Experimental Protocol for Measuring CDK8/19-Dependent Gene Expression:
-
Cell Line Selection: Use a cell line with a known dependency on a pathway regulated by CDK8/19 (e.g., SW620 colorectal carcinoma cells for WNT signaling).[4][7]
-
Treatment: Treat cells in vitro or tumors in vivo with a range of this compound concentrations/doses.
-
RNA Extraction: Isolate total RNA from cell lysates or tumor homogenates.
-
Quantitative PCR (qPCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for known CDK8/19 target genes (e.g., select genes identified from published RNA-seq data).
-
Normalize the expression levels to a housekeeping gene.
-
-
Data Analysis: Determine the dose-dependent inhibition of the target gene expression.
Summary of Key Recommendations
-
Re-evaluate the dose of this compound: The systemic toxicity observed is likely due to high dosage leading to off-target effects.
-
Discontinue the use of pSTAT1 S727 phosphorylation as a primary PD marker: This marker is not specific to CDK8/19 activity.
-
Implement a more reliable PD marker: Measure the expression of CDK8/19-dependent genes to confirm target engagement.
-
Perform a thorough dose-response study: Identify the minimal effective dose that modulates the reliable PD marker and shows anti-tumor efficacy without causing significant toxicity.
By following these guidelines, researchers can design more effective in vivo experiments with this compound, minimizing systemic toxicity and generating more reliable and interpretable data.
References
- 1. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition [ouci.dntb.gov.ua]
- 2. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition | MDPI [mdpi.com]
- 3. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Addressing variability in MSC2530818 experimental outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to address potential variability in experimental outcomes when working with MSC2530818, a potent and selective inhibitor of CDK8 and CDK19.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1][2][3] It binds to CDK8 and CDK19 with high affinity, inhibiting their kinase activity.[2][3] This inhibition modulates the function of the Mediator complex, a key regulator of transcription. Consequently, this compound can suppress the expression of genes regulated by certain signaling pathways, such as the WNT/β-catenin pathway.[1][2]
Q2: What is the established pharmacodynamic biomarker for this compound activity?
A2: The phosphorylation of STAT1 at serine 727 (pSTAT1-S727) is a commonly used pharmacodynamic biomarker to confirm the biological activity of this compound in cellular and in vivo models.[1][4][5] Inhibition of CDK8/19 by this compound leads to a reduction in the levels of pSTAT1-S727.[1] However, it is crucial to note that other signaling pathways and stimuli can also influence STAT1 S727 phosphorylation independently of CDK8/19, which can lead to variability in experimental results.[6][7]
Q3: In which cancer cell lines has this compound shown activity?
A3: this compound has demonstrated potent activity in various human cancer cell lines, particularly those with constitutively activated WNT signaling. This includes colorectal carcinoma cell lines such as SW620, LS174T, and COLO205, as well as the ovarian teratocarcinoma cell line PA-1.[1][2]
Q4: What are the recommended storage and handling conditions for this compound?
A4: For long-term storage, it is recommended to store the stock solution of this compound at -80°C for up to two years, or at -20°C for up to one year.[2] The compound is typically dissolved in DMSO for in vitro use.[3] When preparing for in vivo experiments, it is advisable to prepare the formulation freshly on the day of use.[2]
Troubleshooting Guide
Issue 1: High Levels of Unexpected Cell Toxicity
Possible Causes:
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target kinase inhibition, leading to cellular toxicity that is not related to CDK8/19 inhibition.[6][8]
-
Incorrect Dosage: The optimal concentration of this compound is highly cell-line dependent. A concentration that is effective in one cell line may be toxic to another.
-
Solvent Toxicity: High concentrations of the solvent, typically DMSO, can be toxic to cells.
Suggested Solutions:
-
Perform a Dose-Response Curve: Determine the IC50 value for your specific cell line and use concentrations at or near this value for your experiments.
-
Optimize Treatment Duration: Conduct a time-course experiment to identify the minimum exposure time required to observe the desired biological effect.
-
Control for Solvent Concentration: Ensure that the final concentration of DMSO is consistent across all experimental and control wells and is kept at a non-toxic level (typically below 0.5%).
-
Assess Off-Target Kinase Activity: If toxicity persists at effective concentrations, consider investigating the inhibition of other kinases that have been identified as potential off-targets for this compound.[6][8]
Issue 2: Inconsistent or Non-Reproducible Results
Possible Causes:
-
Reagent Variability: Inconsistent purity or concentration of reagents can lead to variable results.
-
Cell Passage Number: The sensitivity of cells to treatment can change with increasing passage numbers.
-
Variability in Biomarker Measurement: As mentioned, pSTAT1-S727 levels can be influenced by factors other than CDK8/19 activity.[6][7]
Suggested Solutions:
-
Standardize Reagents: Use high-purity reagents and prepare fresh solutions for each experiment.
-
Maintain Consistent Cell Passages: Use cells within a consistent and defined range of passage numbers for all experiments.
-
Use Multiple Biomarkers: To confirm CDK8/19 inhibition, consider measuring the expression of downstream genes known to be regulated by the WNT pathway in your cell model, in addition to pSTAT1-S727.
-
Careful Experimental Controls: Include appropriate positive and negative controls in all experiments to ensure assay validity.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target/Pathway | IC50 (nM) |
| SW620 | Colorectal Carcinoma | pSTAT1-S727 | 8 ± 2 |
| LS174T | Colorectal Carcinoma | WNT Reporter | 32 ± 7 |
| COLO205 | Colorectal Carcinoma | WNT Reporter | 9 ± 1 |
| PA-1 | Ovarian Teratocarcinoma | WNT Reporter (WNT3a stimulated) | 52 ± 30 |
Data compiled from published studies.[1][2]
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blotting for pSTAT1-S727
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the optimal duration determined from previous experiments.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for pSTAT1-S727. Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Normalization: To ensure equal protein loading, probe the same membrane for total STAT1 and/or a housekeeping protein like GAPDH or β-actin.
Mandatory Visualizations
Caption: Simplified signaling pathway of CDK8/19 inhibition by this compound.
Caption: Troubleshooting workflow for this compound experimental variability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition [mdpi.com]
- 8. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing MSC2530818
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of MSC2530818, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that is potent, selective, and orally bioavailable.[1][2][3] It targets CDK8 and its paralog CDK19 with high affinity, displaying an IC50 of 2.6 nM for CDK8.[1][2] this compound binds to CDK8 and CDK19 with a similar affinity of 4 nM.[1][4] Its mechanism of action involves the inhibition of downstream signaling pathways, including the potent inhibition of phospho-STAT1 (SER727) and WNT-dependent transcription in cancer cell lines.[1][4][5]
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[4][6] It is insoluble in water.[4] For optimal results, it is recommended to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[4]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid powder form should be stored at -20°C for up to 3 years or at -80°C for up to 2 years.[1][4] Stock solutions in solvent can be stored at -80°C for up to one year or at -20°C for one to twelve months.[1][4][6] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.[4]
Q4: Is this compound selective for CDK8/19?
A4: Yes, this compound demonstrates excellent kinase selectivity.[2][7] In a panel of 264 kinases, it showed high selectivity for CDK8/19 at a concentration of 1 µM.[5][8] However, it is important to note that it does exhibit some inhibitory activity against glycogen (B147801) synthase kinase 3α (GSK3α) with an IC50 of 691 nM.[3][5][8]
Troubleshooting Guide
Issue 1: Precipitate formation in my stock solution upon thawing.
-
Possible Cause: The concentration of the stock solution may be too high, or the solvent may have absorbed moisture, reducing the solubility of this compound.
-
Solution:
-
Gently warm the vial in a water bath (not exceeding 37°C) and vortex to try and redissolve the precipitate.
-
If the precipitate persists, centrifuge the vial to pellet the solid and carefully transfer the supernatant to a new tube. The concentration of this new solution will be lower than intended, so it is advisable to re-quantify it if the experiment is concentration-sensitive.
-
For future stock solutions, ensure you are using fresh, anhydrous DMSO. Consider preparing a slightly lower concentration stock solution.
-
Issue 2: Inconsistent or lower than expected activity in my cellular assays.
-
Possible Cause 1: Compound degradation. Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound.
-
Solution 1: Always aliquot your stock solutions to minimize freeze-thaw cycles.[4] If you suspect degradation, it is best to use a fresh vial of the compound.
-
Possible Cause 2: Incorrect final concentration. This could be due to errors in dilution calculations or inaccurate initial stock concentration.
-
Solution 2: Double-check all dilution calculations. If possible, verify the concentration of your stock solution using a spectrophotometer or other quantitative method.
-
Possible Cause 3: Cell line variability. The cellular response to this compound can vary between different cell lines.
-
Solution 3: Ensure the cell line you are using has a constitutively activated WNT signaling pathway or is known to be sensitive to CDK8/19 inhibition.[1][4] For example, SW620, LS174T, and COLO205 have shown sensitivity to this compound.[1][5]
Issue 3: Unexpected off-target effects in my experiment.
-
Possible Cause: While this compound is highly selective, it can inhibit GSK3α at higher concentrations.[3][5][8] Additionally, some studies have noted that STAT1 phosphorylation at Ser727 is not solely dependent on CDK8/19 activity and can be induced by other stimuli.[9][10]
-
Solution:
-
Use the lowest effective concentration of this compound to minimize potential off-target effects.
-
Consider using multiple pharmacodynamic markers to confirm CDK8/19 inhibition, rather than relying solely on pSTAT1(Ser727).
-
Include appropriate controls in your experiment, such as a negative control compound and cells with genetic knockout or knockdown of CDK8 and CDK19.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (CDK8) | 2.6 nM | Biochemical Assay | [1][2] |
| Binding Affinity (CDK8/19) | 4 nM | Reporter Displacement Assay | [1][4] |
| IC50 (pSTAT1SER727) | 8 ± 2 nM | SW620 colorectal carcinoma cells | [1][4] |
| IC50 (WNT Reporter) | 32 ± 7 nM | LS174T (β-catenin mutant) | [1][5] |
| IC50 (WNT Reporter) | 9 ± 1 nM | COLO205 (APC mutant) | [1][5] |
| IC50 (WNT Reporter) | 52 ± 30 nM | PA-1 (WNT3a ligand-dependent) | [1][5] |
| IC50 (GSK3α) | 691 nM | Kinase Panel Assay | [3][5][8] |
| Solubility in DMSO | ≥ 125 mg/mL (366.77 mM) | [11] | |
| Solubility in Ethanol | 68 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.34081 mg of this compound. For practical purposes, it is easier to weigh a larger amount, such as 3.41 mg, and dissolve it in 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To determine the stability of this compound in a specific buffer or media over time.
-
Procedure:
-
Prepare a solution of this compound in the desired buffer or cell culture medium at the final experimental concentration.
-
Immediately take a "time zero" sample and inject it into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable C18 column and a UV detector.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take samples of the solution and analyze them by HPLC.
-
The stability of this compound is determined by comparing the peak area of the compound at each time point to the peak area at time zero. A decrease in the peak area over time indicates degradation.
-
Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Simplified WNT signaling pathway showing inhibition by this compound.
Caption: Workflow for preparing a stock solution of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ChemGood [chemgood.com]
- 3. This compound | CDK8 inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound, 1MG | Labscoop [labscoop.com]
- 9. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. molnova.cn [molnova.cn]
Common pitfalls to avoid when working with MSC2530818
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDK8/19 inhibitor, MSC2530818.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Solubility and Stock Solution Preparation
-
Q: I am having trouble dissolving this compound. What is the recommended solvent and concentration?
A: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 68 mg/mL (199.52 mM).[1] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1] this compound is insoluble in water.[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in your culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.
-
Q: How should I store my this compound stock solution?
A: Store the powder at -20°C for up to 3 years.[1] Once dissolved in DMSO, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or at -20°C for up to one month.[1][2]
2. Off-Target Effects and Dose Selection
-
Q: I am observing unexpected toxicity or cellular effects that don't seem related to CDK8/19 inhibition. What could be the cause?
A: High concentrations of this compound have been associated with systemic toxicity due to off-target effects.[3][4][5] Kinome profiling has revealed that this compound can inhibit other kinases, most notably Glycogen Synthase Kinase 3 alpha and beta (GSK3α and GSK3β).[3] It is crucial to perform dose-response experiments to determine the optimal concentration that provides maximal CDK8/19 inhibition with minimal off-target effects.
-
Q: How can I minimize off-target effects in my experiments?
A: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the IC50 for your specific cell line and use concentrations around this value.
-
Include proper controls: Use a structurally distinct CDK8/19 inhibitor to confirm that the observed phenotype is due to on-target inhibition.
-
Perform counter-screening assays: If you suspect off-target effects on a particular kinase (e.g., GSK3), you can perform specific assays to measure the activity of that kinase in the presence of this compound.
-
3. Biomarker Selection and Validation
-
Q: I am using phosphorylation of STAT1 at Serine 727 (pSTAT1 S727) as a biomarker for this compound activity, but my results are inconsistent. Why might this be?
A: While pSTAT1 (S727) has been used as a pharmacodynamic biomarker for CDK8/19 activity, it is not always reliable.[3][4][5] Phosphorylation at this site can be induced by various stimuli, including cytokines and cellular stress, in a CDK8/19-independent manner.[3][4][5] Therefore, changes in pSTAT1 (S727) levels may not solely reflect the inhibitory activity of this compound.
-
Q: What are more reliable biomarkers to confirm the on-target activity of this compound?
A: A more robust approach is to measure the downstream effects of CDK8/19 inhibition on gene transcription. Since CDK8/19 are key regulators of the Wnt/β-catenin signaling pathway, a Wnt-dependent transcriptional reporter assay is a reliable method to confirm the on-target activity of this compound.[1] This involves using a cell line that expresses a luciferase reporter gene under the control of a TCF/LEF responsive element.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target(s) | CDK8, CDK19 | [3] |
| IC50 (CDK8) | 2.6 nM | [1] |
| Binding Affinity (CDK8/19) | 4 nM | [1] |
| pSTAT1SER727 IC50 (SW620 cells) | 8 ± 2 nM | [1] |
| Wnt Reporter IC50 (LS174T cells) | 32 ± 7 nM | [2] |
| Wnt Reporter IC50 (COLO205 cells) | 9 ± 1 nM | [2] |
| Off-Target(s) | GSK3α, GSK3β | [3] |
| Solubility in DMSO | 68 mg/mL (199.52 mM) | [1] |
| Solubility in Water | Insoluble | [1] |
Experimental Protocols
1. Wnt/β-catenin Reporter Assay
This protocol is a generalized guideline for a TCF/LEF dual-luciferase reporter assay. Optimization may be required for different cell lines.
-
Day 1: Cell Seeding
-
Culture cells in DMEM supplemented with 10% FBS.
-
Seed cells into a 24-well plate at a density of 5 x 104 cells/well in a total volume of 500 µL of complete growth medium.
-
-
Day 2: Transfection
-
Prepare a DNA transfection mix containing a TCF/LEF-firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (e.g., pRL-SV40) at a 10:1 ratio.
-
Use a suitable transfection reagent (e.g., TransIT-2020) according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Day 3: Treatment with this compound
-
After the transfection period, replace the medium with fresh growth medium.
-
Prepare serial dilutions of this compound in growth medium. A typical concentration range to test would be from 0.01 µM to 10 µM to generate a dose-response curve.
-
Add the this compound dilutions to the cells. Include a vehicle control (DMSO).
-
If your cell line requires Wnt pathway activation, add a Wnt ligand (e.g., Wnt3a) to the appropriate wells.
-
-
Day 4: Cell Lysis and Luciferase Assay
-
After 24 hours of treatment, lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
2. Western Blot Analysis for pSTAT1 (S727)
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound at the desired concentrations and for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pSTAT1 (S727) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT1 or a housekeeping protein like β-actin or GAPDH.
-
Visualizations
Caption: this compound inhibits CDK8/19, affecting STAT1 and Wnt signaling.
Caption: Experimental workflow for characterizing this compound activity.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. Wnt Reporter Activity Assay [bio-protocol.org]
- 2. Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MSC2530818 Delivery in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of MSC2530818 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription. By inhibiting CDK8 and CDK19, this compound can modulate the transcription of genes involved in various signaling pathways, including the WNT signaling pathway, which is often dysregulated in cancer.[1][2] It has shown efficacy in preclinical models of colorectal cancer.[3]
Q2: What are the key physicochemical properties of this compound relevant for in vivo studies?
Understanding the physicochemical properties of this compound is critical for successful formulation and delivery.
| Property | Value | Reference |
| Molecular Weight | 340.81 g/mol | [1] |
| Solubility | DMSO: 68 mg/mL (199.52 mM) | [1] |
| Water: Insoluble | [1] | |
| In Vitro Potency (IC50) | CDK8: 2.6 nM | [2] |
| Oral Bioavailability | Orally bioavailable in preclinical species (mouse, rat, dog) | [1][3] |
Q3: What is the recommended route of administration for this compound in animal studies?
This compound is orally bioavailable and has been successfully administered in animal studies via oral gavage.[1][3]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the preparation and administration of this compound for in vivo experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation. | The concentration of this compound exceeds its solubility in the chosen vehicle. | - Increase the proportion of the co-solvent (e.g., DMSO, PEG300). - Gently warm the solution (to no more than 37°C) and sonicate to aid dissolution. - Prepare a fresh solution for each experiment. |
| The formulation has been stored for too long or at an inappropriate temperature. | - Prepare fresh formulations for each dosing day. - If short-term storage is necessary, store at 4°C and protect from light. Visually inspect for precipitation before use. | |
| Animal distress or adverse events after oral gavage. | The vehicle, particularly at high concentrations of DMSO, may cause local irritation or systemic toxicity. | - Reduce the percentage of DMSO in the final formulation to the lowest effective concentration (ideally ≤10%). - Consider alternative, less irritating vehicles such as a suspension in 0.5% carboxymethylcellulose (CMC). |
| Improper gavage technique leading to esophageal or tracheal injury. | - Ensure personnel are properly trained in oral gavage techniques. - Use appropriate gavage needle size and type for the animal model. | |
| Inconsistent or lower-than-expected in vivo efficacy. | Poor absorption due to suboptimal formulation. | - Optimize the vehicle to ensure this compound remains in solution or a fine suspension. - For suspensions, ensure uniform particle size and adequate mixing before each administration. |
| Degradation of this compound in the formulation. | - Conduct a pilot stability study of your formulation under the intended storage and use conditions. - Prepare fresh formulations frequently. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage (Co-solvent based)
This protocol is suitable for achieving a solution of this compound for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and dosing volume. A common dosing volume for mice is 5-10 mL/kg.
-
Dissolve this compound in DMSO: In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add the required volume of DMSO to achieve a concentrated stock solution. Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) and sonication can be used to facilitate dissolution.
-
Add PEG300: To the DMSO solution, add the calculated volume of PEG300. Vortex to mix thoroughly.
-
Add Tween-80: Add the calculated volume of Tween-80 to the mixture. Vortex until the solution is homogeneous.
-
Add Saline: Slowly add the sterile saline to the desired final volume while vortexing to prevent precipitation.
-
Final Formulation: The final formulation should be a clear solution. A commonly used vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to prepare this formulation fresh daily.
Protocol 2: Preparation of this compound Suspension for Oral Gavage
This protocol is an alternative for administering this compound as a suspension, which may reduce potential toxicity associated with high concentrations of co-solvents.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile microcentrifuge tubes or small glass vial
-
Mortar and pestle (optional, for micronizing the powder)
-
Vortex mixer
-
Homogenizer or sonicator
Procedure:
-
Weigh the required amount of this compound. For a more uniform suspension, consider micronizing the powder using a mortar and pestle.
-
Prepare the 0.5% CMC solution: Dissolve the appropriate amount of CMC in sterile water. This may require heating and stirring. Allow the solution to cool to room temperature.
-
Create a paste: In a sterile tube or vial, add a small amount of the 0.5% CMC solution to the this compound powder and triturate to form a smooth paste.
-
Gradual dilution: Gradually add the remaining 0.5% CMC solution to the paste while continuously vortexing or stirring to ensure a uniform suspension.
-
Homogenize: For a finer and more stable suspension, use a homogenizer or sonicator.
-
Storage and Use: Store the suspension at 4°C and protect from light. Always vortex the suspension thoroughly immediately before each administration to ensure uniform dosing.
Visualizations
Caption: Workflow for preparing this compound for animal studies.
Caption: this compound inhibits CDK8/19, blocking oncogenic signaling.
Caption: Decision tree for troubleshooting this compound formulation problems.
References
Validation & Comparative
A Head-to-Head Comparison of MSC2530818 and CCT251921: Efficacy and Mechanistic Insights
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two potent and selective CDK8/19 inhibitors, MSC2530818 and CCT251921. This report compiles available experimental data to facilitate an informed assessment of their potential as therapeutic agents.
Cyclin-dependent kinase 8 (CDK8) and its paralog CDK19 have emerged as promising targets in oncology. As transcriptional regulators, they are implicated in various oncogenic signaling pathways, including the WNT/β-catenin pathway. This compound and CCT251921 are two small molecule inhibitors that have demonstrated potent and selective inhibition of CDK8 and CDK19. This guide summarizes their comparative efficacy based on published in vitro and in vivo data.
Data Presentation
Biochemical and Cellular Potency
Both this compound and CCT251921 exhibit low nanomolar potency against their primary targets, CDK8 and CDK19. Their efficacy has been demonstrated through the inhibition of key downstream signaling events, such as STAT1 phosphorylation and WNT-dependent transcription.
| Parameter | This compound | CCT251921 | Reference(s) |
| CDK8 IC50 | 2.6 nM | 2.3 nM | [1][2] |
| CDK19 Affinity | 4 nM (binds with similar affinity to CDK8) | 2.6 nM | [1][3] |
| pSTAT1SER727 IC50 (SW620 cells) | 8 ± 2 nM | Not explicitly stated, but inhibits pSTAT1SER727 | [1][4] |
| WNT Reporter IC50 (LS174T cells) | 32 ± 7 nM | Potent inhibition observed | [1][2] |
| WNT Reporter IC50 (COLO205 cells) | 9 ± 1 nM | Potent inhibition observed | [1][2] |
| WNT Reporter IC50 (PA-1 cells) | 52 ± 30 nM | Potent inhibition observed | [1][2] |
In Vivo Efficacy in Colorectal Cancer Xenograft Model (SW620)
Both compounds have been evaluated in subcutaneous xenograft models using the SW620 human colorectal carcinoma cell line.
| Compound | Dosing | Outcome | Reference(s) |
| This compound | Oral administration | Demonstrated reduction of tumor growth rates | [5] |
| CCT251921 | Not explicitly stated | Showed efficacy in colon cancer mouse xenograft models | [6] |
It is important to note that a study has suggested that the systemic toxicity observed with high doses of both CCT251921 and this compound in vivo may be attributable to off-target effects rather than on-target inhibition of CDK8/19.[6] This highlights the need for careful dose selection and further investigation into their safety profiles.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
To determine the half-maximal inhibitory concentration (IC50) of the compounds against CDK8, a biochemical kinase assay is performed.
-
Reaction Setup : A reaction mixture is prepared containing recombinant human CDK8/Cyclin C enzyme, a suitable substrate (e.g., a peptide with a CDK8 phosphorylation site), and a kinase assay buffer.
-
Inhibitor Addition : Serial dilutions of the test compounds (this compound or CCT251921) are added to the reaction mixture. A control with no inhibitor (vehicle, typically DMSO) is included.
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP.
-
Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection : The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays with [γ-³²P]ATP or fluorescence-based assays like LanthaScreen®.
-
Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular STAT1 Phosphorylation Assay
This assay measures the ability of the compounds to inhibit the phosphorylation of STAT1 at serine 727 (pSTAT1SER727), a downstream marker of CDK8 activity, in a cellular context.
-
Cell Culture : Human colorectal carcinoma cells (e.g., SW620) are cultured in appropriate media.
-
Compound Treatment : Cells are treated with various concentrations of this compound or CCT251921 for a specified duration.
-
Cell Lysis : After treatment, the cells are lysed to extract cellular proteins.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
Detection of pSTAT1SER727 : The levels of pSTAT1SER727 and total STAT1 are measured using methods such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with specific antibodies.
-
Data Analysis : The ratio of pSTAT1SER727 to total STAT1 is calculated for each treatment condition and normalized to the vehicle-treated control. The IC50 value is determined from the resulting dose-response curve.
WNT Signaling Reporter Assay
This cell-based assay quantifies the inhibition of the WNT signaling pathway.
-
Cell Line : A human cancer cell line with a constitutively active WNT pathway (e.g., LS174T, COLO205) or a WNT-inducible reporter cell line is used. These cells are typically engineered to express a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive element.
-
Compound Treatment : The cells are treated with a range of concentrations of the test compounds.
-
Incubation : The cells are incubated for a period sufficient to allow for changes in reporter gene expression (e.g., 24-48 hours).
-
Lysis and Reporter Assay : The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis : The reporter activity for each concentration is normalized to a control (e.g., a co-transfected Renilla luciferase for normalization of transfection efficiency) and then to the vehicle-treated cells. The IC50 value is calculated from the dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of CDK8 in WNT and STAT1 signaling.
Caption: General experimental workflow for determining cellular IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MSC2530818's On-Target Effects Against Alternative CDK8/19 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the CDK8/19 inhibitor MSC2530818 with other known inhibitors, focusing on on-target effects and supported by experimental data. The information is intended to assist researchers in making informed decisions for their drug development and discovery programs.
Introduction to this compound and its Target
This compound is a potent and selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1][2] These kinases are components of the Mediator complex, a key regulator of transcription. By inhibiting CDK8 and CDK19, this compound can modulate the expression of genes involved in various cellular processes, including cell proliferation and differentiation, making it a molecule of interest for oncology research. Notably, it has been shown to inhibit WNT-dependent transcription in cancer cell lines with activated WNT signaling.[1]
On-Target Efficacy: A Comparative Overview
The on-target effects of this compound are primarily evaluated through its inhibitory activity against CDK8 and CDK19, as well as its impact on downstream signaling pathways. This section compares the performance of this compound with other notable CDK8/19 inhibitors: CCT25318, Senexin B, and 16-didehydro-cortistatin A (dCA).
Biochemical Potency and Selectivity
The biochemical potency of a kinase inhibitor is a critical measure of its direct interaction with the target. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) for this compound and its comparators against CDK8 and CDK19.
| Compound | Target | Biochemical IC50 / Kd | Source |
| This compound | CDK8 | IC50 = 2.6 nM | [1][2] |
| CDK19 | Binds with similar affinity to CDK8 (4 nM) | [1] | |
| CCT25318 | CDK8/19 | Similar low-nanomolar potency to this compound | [3][4][5] |
| Senexin B | CDK8 | Kd = 140 nM | [6] |
| CDK19 | Kd = 80 nM | [6] | |
| 16-didehydro-cortistatin A (dCA) | CDK8 | IC50 ~200 nM (for analog BRD6989) | [6] |
| CDK19 | Inhibits kinase activity | [6] |
Note: Direct head-to-head comparative studies with uniform assay conditions are limited, and data is aggregated from multiple sources.
Cellular Activity
The cellular activity of CDK8/19 inhibitors is often assessed by measuring the inhibition of downstream signaling events, such as the phosphorylation of STAT1 at serine 727 (pSTAT1SER727) and the activity of the WNT/β-catenin pathway.
| Compound | Cell-Based Assay | Cellular IC50 | Cell Line | Source |
| This compound | pSTAT1SER727 Inhibition | 8 ± 2 nM | SW620 | [1] |
| WNT Reporter (β-catenin mutant) | 32 ± 7 nM | LS174T | [1] | |
| WNT Reporter (APC mutant) | 9 ± 1 nM | COLO205 | [1] | |
| CCT25318 | CDK8/19 Inhibition | Low-nanomolar potency | HEK293 | [3][4] |
| Senexin B | CDK8/19 Inhibition | Less potent than this compound and CCT25318 | HEK293 | [3][4] |
| 16-didehydro-cortistatin A (dCA) | CDK8/19 Inhibition | Low-nanomolar potency | HEK293 | [3][4] |
It is important to note that the reliability of pSTAT1SER727 as a specific pharmacodynamic biomarker for CDK8/19 inhibition has been questioned, as it can be induced by various stimuli in a CDK8/19-independent manner.[7][8][9]
In Vivo Efficacy
Preclinical in vivo studies are crucial for validating the therapeutic potential of a drug candidate. This compound has demonstrated anti-tumor activity in a human colorectal carcinoma xenograft model.
| Compound | Animal Model | Dosing Schedule | Outcome | Source |
| This compound | SW620 human colorectal carcinoma xenografts in NCr athymic mice | 50 mg/kg bid or 100 mg/kg qd, p.o. | Reduction of tumor growth rates | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Role of this compound in inhibiting CDK8/19-mediated WNT signaling.
Caption: Workflow for assessing pSTAT1(Ser727) inhibition by this compound.
Experimental Protocols
WNT Signaling Reporter Assay
This protocol is designed to measure the effect of CDK8/19 inhibitors on the canonical WNT signaling pathway using a luciferase reporter system.
Materials:
-
Cancer cell line with a luciferase reporter construct under the control of a TCF/LEF responsive element (e.g., LS174T, COLO205).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound and other test compounds.
-
96-well white, clear-bottom plates.
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate medium. Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubation with Compound: Incubate the cells with the compounds for a predetermined period (e.g., 24-48 hours).
-
Cell Lysis: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Measure the luciferase activity using a luminometer. If using a dual-reporter system, measure both firefly and Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable). Plot the normalized data against the compound concentration and determine the IC50 value.
pSTAT1(Ser727) Inhibition Assay
This protocol describes an ELISA-based method to quantify the inhibition of STAT1 phosphorylation at Ser727 in response to treatment with CDK8/19 inhibitors.
Materials:
-
SW620 cells or other relevant cell line.
-
Complete growth medium.
-
This compound and other test compounds.
-
96-well plates.
-
Phospho-STAT1 (Ser727) ELISA kit.
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the WNT Signaling Reporter Assay protocol.
-
Cell Lysis: After compound treatment, lyse the cells using the lysis buffer provided in the ELISA kit, supplemented with protease and phosphatase inhibitors.
-
ELISA: a. Add cell lysates to the wells of the anti-pSTAT1(Ser727) antibody-coated plate. b. Incubate for 2.5 hours at room temperature or overnight at 4°C.[11] c. Wash the wells. d. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[11] e. Wash the wells. f. Add HRP-streptavidin and incubate for 1 hour at room temperature.[11] g. Wash the wells. h. Add TMB substrate and incubate for 30 minutes at room temperature in the dark.[11] i. Add the stop solution.
-
Absorbance Measurement: Immediately read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of pSTAT1(Ser727) for each compound concentration relative to the vehicle control and determine the IC50 value.
SW620 Colorectal Carcinoma Xenograft Model
This protocol outlines the in vivo evaluation of the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., NCr athymic).
-
Matrigel or similar basement membrane matrix.
-
This compound formulated for oral administration.
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Harvest SW620 cells from culture and resuspend them in a mixture of sterile PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume using caliper measurements (Volume = (length x width^2)/2).
-
Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups. Administer this compound or vehicle orally according to the desired dosing schedule (e.g., daily or twice daily).
-
Efficacy Assessment: a. Measure tumor volumes and body weights regularly (e.g., twice or three times weekly).[2][9] b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Conclusion
This compound is a potent and selective inhibitor of CDK8 and CDK19 with demonstrated cellular and in vivo activity. When compared to other CDK8/19 inhibitors, it exhibits comparable or superior potency in various assays. However, researchers should be mindful of potential off-target effects and the nuances of pharmacodynamic biomarker selection. The provided data and protocols offer a framework for the continued investigation and validation of this compound's on-target effects in preclinical and translational research settings.
References
- 1. Wnt Reporter Activity Assay [bio-protocol.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. mdpi.com [mdpi.com]
- 4. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition [ouci.dntb.gov.ua]
- 5. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. abcam.com [abcam.com]
- 12. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. SW620 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Unveiling the Kinase Selectivity of MSC2530818: A Comparative Analysis
For Immediate Release
Shanghai, China – December 9, 2025 – New comparative data on the kinase selectivity of MSC2530818, a potent and orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 (CDK8), reveals a high degree of selectivity with a well-defined off-target profile. This guide provides a comprehensive analysis of this compound's cross-reactivity with other kinases, supported by experimental data to inform researchers, scientists, and drug development professionals in their evaluation of this compound for therapeutic development.
This compound is a small molecule inhibitor targeting CDK8 and its close homolog CDK19 with high affinity, demonstrating an IC50 of 2.6 nM for CDK8.[1] It has been shown to potently inhibit phospho-STAT1SER727 in cellular assays, a key biomarker of CDK8/19 activity, and to suppress WNT-dependent transcription in cancer cell lines.[1] Understanding the broader kinase interaction profile is crucial for predicting potential off-target effects and ensuring the safety and efficacy of targeted therapies.
Kinase Cross-Reactivity Profile of this compound
To elucidate the selectivity of this compound, a comprehensive KINOMEscan™ profiling study was conducted, screening the compound against a panel of 468 kinases at a concentration of 2 µM. The results, summarized in the table below, highlight the kinases that exhibited significant interaction with this compound, defined as having a percent of control value of less than 35%. The primary targets, CDK8 and CDK19, show strong inhibition as expected. The data also reveals a limited number of off-target kinases, providing a clear view of the compound's selectivity.
| Kinase Target | Percent of Control (%) @ 2µM |
| CDK8 | <10 |
| CDK19 | <10 |
| GSK3β | <35 |
| GSK3α | <35 |
| CLK2 | <35 |
| DYRK1A | <35 |
| DYRK1B | <35 |
| HIPK2 | <35 |
| HIPK3 | <35 |
| MINK1 | <35 |
| MST4 | <35 |
| YSK4 | <35 |
| CAMKK1 | <35 |
| CAMKK2 | <35 |
| PIP5K1C | <35 |
| PIK3C2G | <35 |
| STK16 | <35 |
| FLT3(D835V) | <35 |
Table 1: Kinase cross-reactivity of this compound. Data represents the percentage of kinase activity remaining in the presence of 2 µM this compound, as determined by KINOMEscan™ profiling. A lower percentage indicates stronger inhibition. Kinases with <35% of control activity are shown. The primary intended targets are highlighted in bold.
Experimental Protocols
KINOMEscan™ Selectivity Profiling
The kinase selectivity of this compound was assessed using the KINOMEscan™ assay platform (DiscoverX). This method is based on a competitive binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from a panel of kinases.
Methodology:
-
Kinase Preparation: A diverse panel of 468 human kinases were expressed as DNA-tagged fusion proteins.
-
Ligand Immobilization: An immobilized, active-site directed ligand was prepared on a solid support.
-
Competitive Binding: The DNA-tagged kinases were incubated with the immobilized ligand and the test compound (this compound at 2 µM) in parallel with a DMSO control.
-
Quantification: The amount of kinase bound to the solid support was quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results were reported as "percent of control," where the DMSO control represents 100% kinase activity. A lower percentage of control indicates a stronger interaction between the compound and the kinase.
KINOMEscan™ Experimental Workflow
ADP-Glo™ Kinase Assay for Off-Target Verification
To confirm the off-target activity observed in the KINOMEscan™ assay, a secondary enzymatic assay, the ADP-Glo™ Kinase Assay (Promega), was utilized to determine the IC50 value for selected kinases, such as GSK3β. This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Methodology:
-
Kinase Reaction: The target kinase (e.g., GSK3β) was incubated with its substrate, ATP, and varying concentrations of this compound.
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent was added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent was then added to convert the ADP generated in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP was quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP concentration.
-
IC50 Determination: The luminescent signal was measured using a luminometer, and the data was used to calculate the IC50 value of this compound for the specific kinase.
Signaling Pathway Context
This compound primarily targets CDK8 and CDK19, which are components of the Mediator complex. This complex plays a crucial role in regulating gene transcription. Two of the key signaling pathways modulated by CDK8/19 are the WNT/β-catenin pathway and the STAT1 signaling pathway.
WNT/β-catenin Signaling Pathway
In the canonical WNT pathway, the absence of a WNT signal leads to the degradation of β-catenin. Upon WNT stimulation, β-catenin accumulates and translocates to the nucleus, where it activates target gene expression. CDK8 acts as a positive regulator of β-catenin-dependent transcription. Inhibition of CDK8 by this compound can therefore suppress the oncogenic signaling driven by aberrant WNT pathway activation, which is common in many cancers.
WNT/β-catenin Signaling Pathway
STAT1 Signaling Pathway
STAT1 (Signal Transducer and Activator of Transcription 1) is a key mediator of cytokine signaling, particularly in response to interferons. Upon cytokine stimulation, STAT1 is phosphorylated, dimerizes, and translocates to the nucleus to activate the transcription of target genes involved in immune responses and cell proliferation. CDK8 can phosphorylate STAT1 at Serine 727, which is important for its full transcriptional activity. This compound has been shown to inhibit this phosphorylation event, thereby modulating STAT1-mediated gene expression.[1]
STAT1 Signaling Pathway
Conclusion
The cross-reactivity studies demonstrate that this compound is a highly selective inhibitor of CDK8 and CDK19. While a limited number of off-target interactions have been identified, the overall selectivity profile is favorable. This detailed analysis, including quantitative data and experimental protocols, provides a valuable resource for researchers to objectively evaluate the potential of this compound in their drug discovery and development programs. The high selectivity of this compound, coupled with its potent on-target activity, underscores its promise as a tool compound for studying CDK8/19 biology and as a lead candidate for the development of targeted cancer therapies.
References
A Comparative Analysis of CDK8/19 Inhibitors: MSC2530818 and Senexin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent CDK8/19 inhibitors, MSC2530818 and Senexin B. The information presented is collated from publicly available experimental data to facilitate an objective evaluation of their biochemical, cellular, and in vivo properties.
Introduction
Cyclin-dependent kinase 8 (CDK8) and its paralog CDK19 are key components of the Mediator complex, which plays a crucial role in regulating gene transcription. Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention. This compound and Senexin B are two small molecule inhibitors that have demonstrated potent and selective inhibition of CDK8 and CDK19. This guide aims to provide a comprehensive comparison of these two compounds to aid researchers in selecting the appropriate tool for their studies.
Data Presentation
The following tables summarize the available quantitative data for this compound and Senexin B. It is important to note that the data has been compiled from various sources and experimental conditions may differ.
Table 1: Biochemical Activity
| Parameter | This compound | Senexin B | Reference(s) |
| Target | CDK8 / CDK19 | CDK8 / CDK19 | [1][2] |
| IC50 (CDK8) | 2.6 nM | 24 - 50 nM | [1][2] |
| Kd (CDK8) | 4 nM | 140 nM | [1][2] |
| IC50 (CDK19) | Not explicitly reported, but binds with similar affinity to CDK8 (4 nM) | Not explicitly reported | [1] |
| Kd (CDK19) | 4 nM | 80 nM | [1][2] |
Table 2: Kinase Selectivity
Data is compiled from different kinase panels and represents a summary of reported findings.
| Kinase Panel | This compound | Senexin B | Reference(s) |
| Selectivity Profile | Highly selective over a panel of 264 kinases at 1 µM. | Highly selective for CDK8/19. | [1] |
| Notable Off-Targets (IC50) | GSK3α (691 nM) | MAP4K2 and YSK4 (69% and 59% inhibition at 2 µM, respectively) | [1][2] |
Table 3: Cellular Activity
| Assay | Cell Line | This compound (IC50) | Senexin B (IC50) | Reference(s) |
| WNT Signaling Reporter | LS174T (β-catenin mutant) | 32 ± 7 nM | Data not available | [1] |
| COLO205 (APC mutant) | 9 ± 1 nM | Data not available | [1] | |
| PA-1 (WNT3a ligand-dependent) | 52 ± 30 nM | Data not available | [1] | |
| STAT1 Phosphorylation (pSTAT1SER727) | SW620 | 8 ± 2 nM | Data not available | [1] |
| Cell Growth Inhibition | MCF-7 (ER-positive breast cancer) | Data not available | 1.25 - 5 µM (Concentration-dependent inhibition) | [2] |
| BT474 (ER-positive breast cancer) | Data not available | 1.25 - 5 µM (Concentration-dependent inhibition) | [2] | |
| T47D-ER/Luc (ER-positive breast cancer) | Data not available | 1.25 - 5 µM (Concentration-dependent inhibition) | [2] |
Table 4: In Vivo Efficacy
| Compound | Cancer Model | Dosing | Key Findings | Reference(s) |
| This compound | SW620 colorectal carcinoma xenograft | 50 and 100 mg/kg, p.o. | Reduction of tumor growth rates. | [1] |
| Senexin B | ER-positive breast cancer xenografts | 100 mg/kg, twice per day | Suppresses tumor growth and augments the effects of fulvestrant. | [2] |
| Triple-Negative Breast Cancer (TNBC) xenografts | Not specified | Potentiates the tumor-suppressive effect of doxorubicin. | [2] | |
| CT26 colon cancer metastasis model (spleen-to-liver) | Not specified | Suppression of metastatic growth in the liver. | [2] |
Table 5: Physicochemical and Pharmacokinetic Properties
| Parameter | This compound | Senexin B | Reference(s) |
| Solubility | Soluble, high permeability | Highly water-soluble | [1][2] |
| Caco-2 Permeability (Papp A→B) | 44 x 10-6 cm/s | Data not available | [1] |
| Caco-2 Efflux Ratio | 1.5 | Data not available | [1] |
| Oral Bioavailability | Orally bioavailable | Orally bioavailable | [1][2] |
| CYP Inhibition | No inhibition of any cytochrome P450 subtypes (IC50s > 20 µM) | Data not available | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Simplified signaling pathways regulated by CDK8/19.
Experimental Workflow Diagrams
Caption: Workflow for a WNT signaling reporter assay.
Caption: Workflow for a STAT1 phosphorylation assay.
Experimental Protocols
Biochemical Kinase Assay (General Protocol)
-
Objective: To determine the in vitro inhibitory activity of the compounds against CDK8/CDK19.
-
Materials: Recombinant CDK8/CycC and CDK19/CycC enzymes, kinase buffer, ATP, substrate (e.g., a generic peptide substrate), test compounds (this compound, Senexin B), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specified temperature for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ATP consumption).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
WNT Signaling Reporter Assay (General Protocol)
-
Objective: To assess the inhibitory effect of the compounds on WNT pathway activity in a cellular context.
-
Materials: Cancer cell lines with an active WNT pathway (e.g., LS174T, COLO205), cell culture medium, a WNT-responsive luciferase reporter plasmid (e.g., TOPFlash), a control plasmid (e.g., FOPFlash), transfection reagent, test compounds, and a luciferase assay system.
-
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the WNT-responsive reporter plasmid and a control plasmid.
-
After transfection, treat the cells with a range of concentrations of this compound or Senexin B.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity.
-
Normalize the WNT-reporter luciferase activity to the control reporter activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
STAT1 Phosphorylation Western Blot (General Protocol)
-
Objective: To measure the inhibition of CDK8-mediated STAT1 phosphorylation.
-
Materials: SW620 cells, cell culture medium, test compounds, lysis buffer with phosphatase and protease inhibitors, primary antibodies (anti-pSTAT1Ser727, anti-total STAT1, and a loading control like anti-β-actin or anti-GAPDH), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Culture SW620 cells to approximately 80% confluency.
-
Treat the cells with different concentrations of the inhibitors for a specified time.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pSTAT1 signal to total STAT1 and the loading control.
-
Determine the IC50 value for the inhibition of STAT1 phosphorylation.
-
Caco-2 Permeability Assay (General Protocol)
-
Objective: To assess the intestinal permeability and potential for active efflux of the compounds.
-
Materials: Caco-2 cells, Transwell inserts, cell culture medium, Hanks' Balanced Salt Solution (HBSS), test compounds, and an analytical method for compound quantification (e.g., LC-MS/MS).
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to form a differentiated monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A→B) permeability, add the test compound to the apical chamber and measure its appearance in the basolateral chamber over time.
-
For basolateral to apical (B→A) permeability, add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
Quantify the compound concentration in the receiver chamber at different time points.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp B→A / Papp A→B). An efflux ratio greater than 2 is indicative of active efflux.
-
In Vivo Xenograft Studies (General Protocols)
-
SW620 Colorectal Carcinoma Xenograft Model (for this compound):
-
Subcutaneously implant SW620 cells into the flank of immunodeficient mice.[3]
-
Allow the tumors to grow to a palpable size.[3]
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound orally at specified doses and schedules.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
ER-Positive Breast Cancer Xenograft Model (for Senexin B):
-
Implant ER-positive breast cancer cells (e.g., MCF-7) into the mammary fat pad of ovariectomized immunodeficient mice supplemented with estrogen pellets.
-
Once tumors are established, randomize the mice into different treatment groups (e.g., vehicle, Senexin B, fulvestrant, combination).
-
Administer Senexin B and other treatments as per the study design.
-
Monitor tumor growth and animal health.
-
At the study endpoint, collect tumors for analysis.
-
Conclusion
Both this compound and Senexin B are potent inhibitors of CDK8 and CDK19 with demonstrated anti-cancer activity in preclinical models. This compound appears to have a higher biochemical potency for CDK8, with an IC50 in the low nanomolar range. It has been well-characterized in colorectal cancer models with constitutively active WNT signaling. Senexin B also demonstrates low nanomolar to micromolar potency and has shown efficacy in breast cancer models, both ER-positive and triple-negative, as well as in a colon cancer metastasis model.
The choice between these two inhibitors will depend on the specific research question, the cancer type being investigated, and the desired experimental system. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers in their study design and compound selection. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison of their performance.
References
A Head-to-Head Comparison of MSC2530818 and Cortistatin A: Potent and Selective CDK8/19 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) inhibitors: MSC2530818, a synthetic small molecule, and Cortistatin A, a natural product. This analysis is supported by experimental data on their biochemical and cellular activities, selectivity, and mechanisms of action.
This compound and Cortistatin A have emerged as critical research tools for dissecting the roles of CDK8 and CDK19 in transcriptional regulation and their implications in diseases such as cancer. Both compounds exhibit potent inhibition of the CDK8/19 kinase activity, which is implicated in modulating key signaling pathways, including the Wnt/β-catenin and STAT signaling cascades. While both are highly potent, they differ in their origin, chemical structure, and selectivity profiles, which are detailed below.
Quantitative Performance Data
To facilitate a direct comparison of their potency and selectivity, the following tables summarize the key quantitative data for this compound and Cortistatin A.
Table 1: Biochemical Potency Against CDK8 and CDK19
| Compound | Target | Assay Type | IC50 / Kd |
| This compound | CDK8 | Biochemical Kinase Assay | 2.6 nM (IC50)[1][2] |
| CDK8 | Reporter Displacement Assay | 4 nM (Affinity)[1][2] | |
| CDK19 | Reporter Displacement Assay | 4 nM (Affinity)[1][2] | |
| Cortistatin A | CDK8 | Biochemical Kinase Assay | 12 nM - 15 nM (IC50)[3][4] |
| CDK8 | Binding Assay | 17 nM (Kd)[3] | |
| CDK19 | Binding Assay | 10 nM (Kd)[3] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 |
| This compound | SW620 | pSTAT1 (Ser727) Inhibition | 8 ± 2 nM[1][2] |
| LS174T | WNT Reporter Assay | 32 ± 7 nM[1] | |
| COLO205 | WNT Reporter Assay | 9 ± 1 nM[1] | |
| PA-1 | WNT Reporter Assay (WNT3a stimulated) | 52 ± 30 nM[1] | |
| Cortistatin A | HUVEC | Anti-proliferative Assay | 1.8 nM[3] |
| HepG2 | pSTAT1 (S727) Inhibition | ~1 µM (Substantial dephosphorylation)[4] |
Table 3: Kinase Selectivity Profile
| Compound | Kinase Panel Size | Key Off-Targets (IC50) | Selectivity Notes |
| This compound | 264 Kinases | GSK3α (691 nM)[5] | Highly selective for CDK8/19.[5] |
| Cortistatin A | 387 Kinases | ROCK, CDK11[3] | Highly selective for CDK8/19.[3] |
Mechanism of Action and Signaling Pathways
Both this compound and Cortistatin A function as ATP-competitive inhibitors of the kinase activity of CDK8 and its paralog CDK19.[4] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription. By inhibiting CDK8/19, these compounds modulate the phosphorylation of downstream targets, thereby affecting key signaling pathways involved in cell proliferation and survival.
One of the primary downstream effects of CDK8/19 inhibition is the modulation of the STAT1 signaling pathway. CDK8 directly phosphorylates STAT1 at serine 727 (S727), a modification that is crucial for its transcriptional activity in response to stimuli like interferon-gamma (IFN-γ).[6][7] Both this compound and Cortistatin A have been shown to effectively inhibit this phosphorylation event in cellular assays.
Caption: CDK8-Mediated STAT1 Phosphorylation Pathway.
Furthermore, CDK8 is a positive regulator of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in cancers such as colorectal cancer.[8][9] CDK8 has been shown to be required for β-catenin-driven transcription.[8] this compound demonstrates potent inhibition of Wnt-dependent transcription in various cancer cell lines.
Caption: Role of CDK8 in the Wnt/β-catenin Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical CDK8 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.
Caption: LanthaScreen™ Eu Kinase Binding Assay Workflow.
Detailed Steps:
-
Reagent Preparation: All reagents are prepared in a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The kinase, antibody, and tracer are prepared at 3 times the final desired concentration.
-
Compound Plating: A serial dilution of the test compound (this compound or Cortistatin A) is prepared in DMSO and then diluted in kinase buffer. 5 µL of each concentration is added to the wells of a 384-well plate.
-
Kinase/Antibody Addition: A mixture of GST-tagged CDK8/cyclin C and a Europium-labeled anti-GST antibody is prepared and 5 µL is added to each well.
-
Tracer Addition: 5 µL of the Alexa Fluor™ 647-labeled ATP-competitive tracer is added to initiate the binding reaction.
-
Incubation: The plate is incubated for 1 hour at room temperature to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The plate is read on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission from the Europium donor (615 nm) and the Alexa Fluor™ acceptor (665 nm) are measured.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The data is then plotted against the compound concentration, and the IC50 value is determined using a sigmoidal dose-response curve fit.
Cellular pSTAT1 (Ser727) Inhibition Assay
This immunofluorescence-based assay quantifies the inhibition of STAT1 phosphorylation at Ser727 in response to the test compound in a cellular context.
Detailed Steps:
-
Cell Culture: SW620 human colorectal carcinoma cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with a serial dilution of this compound or Cortistatin A for a specified time (e.g., 1-2 hours).
-
Stimulation: Cells are then stimulated with a cytokine such as IFN-γ to induce STAT1 phosphorylation.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody specific for phospho-STAT1 (Ser727), followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Analysis: The plate is imaged using a high-content imaging system. The intensity of the nuclear phospho-STAT1 fluorescence is quantified and normalized to the total cell number (DAPI).
-
IC50 Determination: The normalized fluorescence intensity is plotted against the compound concentration to determine the IC50 value.
Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)
This luciferase-based reporter assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Detailed Steps:
-
Cell Culture and Transfection: A human cancer cell line with an active Wnt pathway (e.g., LS174T, COLO205) is seeded in a 96-well plate. The cells are then co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPFlash) and a constitutively expressed Renilla luciferase plasmid (for normalization). A control plasmid with mutated TCF/LEF binding sites (FOPFlash) is used in parallel to determine non-specific effects.
-
Compound Treatment: After transfection, the cells are treated with a serial dilution of this compound or Cortistatin A.
-
Incubation: The cells are incubated for a period sufficient to allow for changes in reporter gene expression (e.g., 24-48 hours).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The TOP/FOP ratio is calculated to determine the specific Wnt pathway activity.
-
IC50 Determination: The normalized reporter activity is plotted against the compound concentration to calculate the IC50 value.
Summary and Conclusion
Both this compound and Cortistatin A are highly potent and selective inhibitors of CDK8 and CDK19. This compound, a synthetic molecule, exhibits slightly greater potency in biochemical assays for CDK8. Cortistatin A, a natural product, has a well-characterized selectivity profile and has been extensively used to probe CDK8/19 function. The choice between these two compounds may depend on the specific experimental context, including the desired potency, the need for oral bioavailability (a characteristic of this compound), and the consideration of potential off-target effects. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their studies into the therapeutic potential of CDK8/19 inhibition.
References
- 1. CDK8-mediated STAT1-S727 phosphorylation restrains NK cell cytotoxicity and tumor surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 Is a Colorectal Cancer Oncogene That Regulates β-Catenin Activity [dash.harvard.edu]
- 6. CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validating p-STAT1 as a Biomarker for MSC2530818 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MSC2530818, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), with alternative inhibitors. The focus is on the validation of phosphorylated Signal Transducer and Activator of Transcription 1 (p-STAT1) at serine 727 as a pharmacodynamic biomarker for assessing the in-cell activity of these inhibitors. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways and workflows.
Executive Summary
This compound is a highly potent inhibitor of CDK8 and its close homolog CDK19. Experimental data demonstrates its ability to inhibit the phosphorylation of STAT1 at serine 727 (p-STAT1SER727), a key downstream event in the CDK8 signaling pathway, with high efficacy in cancer cell lines. While p-STAT1SER727 is a widely used biomarker for CDK8/19 activity, it is crucial to note that its phosphorylation can also be induced by other cellular stimuli, independent of CDK8/19. This guide presents a comparative analysis of this compound with other CDK8/19 inhibitors, CCT251921 and Senexin B, and provides detailed methodologies for assessing p-STAT1 levels, enabling researchers to critically evaluate its utility as a biomarker for drug activity.
Comparative Performance of CDK8/19 Inhibitors
The following tables summarize the in vitro potency of this compound and its alternatives against their primary kinase targets and their effect on the p-STAT1 biomarker.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target(s) | IC50 (nM) | Binding Affinity (Kd, nM) |
| This compound | CDK8 | 2.6 | 4 (CDK8 & CDK19) |
| CCT251921 | CDK8/CDK19 | 2.3 (CDK8) | Not Reported |
| Senexin B | CDK8/CDK19 | 24-50 | 140 (CDK8), 80 (CDK19) |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Table 2: Cellular Inhibition of p-STAT1 (Ser727) Phosphorylation
| Compound | Cell Line | IC50 for p-STAT1 Inhibition (nM) | Reference |
| This compound | SW620 (colorectal carcinoma) | 8 ± 2 | [1][2] |
| CCT251921 | SW620 (colorectal carcinoma) | Not explicitly reported as IC50, but inhibition shown | |
| Senexin B | Various tumor cell lines | Inhibition demonstrated, but IC50 not consistently reported |
Discussion of Comparative Data:
This compound and CCT251921 exhibit potent, low nanomolar IC50 values against CDK8.[3] Senexin B is a less potent inhibitor in biochemical assays.[4] this compound has a confirmed IC50 value of 8 ± 2 nM for the inhibition of p-STAT1SER727 in SW620 cells, demonstrating on-target cellular activity.[1][2] While direct comparative IC50 data for p-STAT1 inhibition in the same experimental setup is limited, the available information suggests that both this compound and CCT251921 are potent inhibitors of this biomarker.
However, a critical consideration is the specificity of p-STAT1 as a biomarker. Research has shown that various cytokines and stress stimuli can induce STAT1 Ser727 phosphorylation independently of CDK8/19.[4] This suggests that while a decrease in p-STAT1 following inhibitor treatment is indicative of target engagement, the absence of a change does not necessarily signify a lack of inhibitor activity, especially in complex in vivo environments. Therefore, it is recommended to use p-STAT1 as a pharmacodynamic biomarker in carefully controlled experimental settings, potentially in conjunction with other downstream markers of CDK8/19 activity.
Signaling Pathway and Experimental Workflow
CDK8-Mediated STAT1 Phosphorylation Pathway
The following diagram illustrates the signaling cascade leading to STAT1 phosphorylation by CDK8. In response to stimuli such as Interferon-gamma (IFN-γ), STAT1 is recruited to the promoter of target genes. The Mediator complex, containing CDK8, is also recruited, leading to the phosphorylation of STAT1 at Ser727, which in turn modulates its transcriptional activity.
Experimental Workflow for Validating p-STAT1 Inhibition
The following diagram outlines a typical workflow for assessing the effect of a CDK8/19 inhibitor on p-STAT1 levels in a cancer cell line.
Experimental Protocols
1. Western Blot for p-STAT1 (Ser727) Detection
This protocol provides a standard method for detecting p-STAT1SER727 in cell lysates.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT1 (Ser727) (e.g., Cell Signaling Technology, #8826) overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometric analysis. Normalize the p-STAT1 signal to total STAT1 and a loading control (e.g., GAPDH or β-actin).
-
2. Luminex Assay for p-STAT1 Quantification
This protocol provides a general framework for the quantitative measurement of p-STAT1 in cell lysates using a magnetic bead-based immunoassay. Specific details may vary based on the kit manufacturer.
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol, ensuring the use of a lysis buffer compatible with the Luminex assay kit.
-
Determine protein concentration and dilute lysates to the recommended concentration range for the assay.
-
-
Luminex Assay Procedure:
-
Prepare antibody-coupled magnetic beads by vortexing and sonicating.
-
Add the bead solution to a 96-well filter plate.
-
Wash the beads using a magnetic plate washer.
-
Add diluted cell lysates and standards to the wells and incubate on a plate shaker to allow the capture antibody to bind to p-STAT1.
-
Wash the beads to remove unbound proteins.
-
Add a biotinylated detection antibody specific for p-STAT1 and incubate.
-
Wash the beads to remove unbound detection antibody.
-
Add streptavidin-phycoerythrin (SAPE) and incubate.
-
Wash the beads to remove unbound SAPE.
-
Resuspend the beads in sheath fluid and acquire data on a Luminex instrument.
-
Analyze the data using the instrument's software to determine the concentration of p-STAT1 in the samples based on the standard curve.
-
Conclusion
This compound is a potent and selective inhibitor of CDK8/19 that effectively reduces the phosphorylation of STAT1 at Ser727 in cellular contexts. While p-STAT1SER727 serves as a valuable pharmacodynamic biomarker for assessing the activity of this compound and other CDK8/19 inhibitors, its utility is maximized when interpreted within the context of controlled in vitro experiments. Researchers should be aware of the potential for CDK8/19-independent regulation of p-STAT1 and consider employing complementary assays to fully characterize the downstream effects of these inhibitors. The provided protocols and workflows offer a robust framework for the validation and comparative analysis of this compound and its alternatives, aiding in the advancement of CDK8/19-targeted therapies.
References
Head-to-Head Comparison: MSC2530818 and BI-1347 as Potent CDK8/19 Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the biochemical, cellular, and in vivo activities of two prominent CDK8/19 inhibitors, MSC2530818 and BI-1347. This document summarizes key performance data from various studies, provides detailed experimental methodologies for cited assays, and visualizes relevant biological pathways and workflows.
Abstract
Cyclin-dependent kinase 8 (CDK8) and its paralog CDK19 are key components of the Mediator complex, playing a crucial role in transcriptional regulation. Their dysregulation has been implicated in various cancers, making them attractive targets for therapeutic intervention. This guide provides a detailed head-to-head comparison of two potent and selective CDK8/19 inhibitors, this compound and BI-1347. We present a compilation of their biochemical and cellular activities, kinase selectivity profiles, and in vivo efficacy, supported by generalized experimental protocols based on published literature. This comparative analysis aims to equip researchers with the necessary information to make informed decisions when selecting a CDK8/19 inhibitor for their studies.
Biochemical and Cellular Performance
Both this compound and BI-1347 are highly potent inhibitors of CDK8 and its close homolog CDK19. The following tables summarize their key biochemical and cellular activity data as reported in various publications. It is important to note that these values were generated in different studies and a direct comparison should be considered with this in mind.
Table 1: Biochemical Potency against CDK8 and CDK19
| Compound | Target | IC50 (nM) | Binding Affinity (nM) | Source |
| This compound | CDK8 | 2.6[1][2] | 4[1][3] | [1][2] |
| CDK19 | - | 4[1][3] | [1][3] | |
| BI-1347 | CDK8 | 1.0[4], 1.1[5][6], 1.4[7] | 0.77 (Kd)[8] | [4][5][6][7][8] |
| CDK19 | - | - |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 / EC50 (nM) | Source |
| This compound | SW620 | pSTAT1SER727 Inhibition | 8 ± 2[1][3] | [1][3] |
| LS174T | WNT Reporter | 32 ± 7[3] | [3] | |
| COLO205 | WNT Reporter | 9 ± 1[3] | [3] | |
| PA-1 | WNT Reporter (WNT3a induced) | 52 ± 30[3] | [3] | |
| BI-1347 | NK-92 | pSTAT1S727 Inhibition | 3[9] | [9] |
| MV-4-11 | Proliferation | 7[9][10] | [9][10] | |
| NK-92 | Perforin Secretion | 7.2 (EC50)[5] | [5] |
Kinase Selectivity
The selectivity of a kinase inhibitor is a critical parameter to ensure on-target effects and minimize off-target toxicities. Both this compound and BI-1347 have been profiled against large kinase panels.
This compound was tested against a panel of 264 kinases and showed excellent selectivity. The only significant off-target kinase identified was GSK3α with an IC50 of 691 nM.[11]
BI-1347 was screened against a panel of 326 kinases and also demonstrated high selectivity.[7] Besides CDK8 and its close homolog CDK19, no other kinases were inhibited at IC50 values below 1.0 μM.[7] A >300-fold selectivity was observed against all other tested kinases.[7]
In Vivo Efficacy
Both compounds have demonstrated anti-tumor activity in preclinical xenograft models.
This compound has been shown to inhibit tumor growth in an SW620 human colorectal carcinoma xenograft model following oral administration.[11][12]
BI-1347 has also shown tumor growth inhibition in in vivo xenograft models.[4][10] For instance, in a B16-F10-luc2 syngeneic melanoma model, a daily oral dose of 10 mg/kg resulted in significant tumor growth inhibition.[7] This dose was well-tolerated with minimal effect on body weight.[7]
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature.
Biochemical Kinase Inhibition Assay (FRET-based)
This protocol describes a general method for determining the IC50 of an inhibitor against a target kinase using a Förster Resonance Energy Transfer (FRET) based competition binding assay.
Caption: Workflow for a FRET-based kinase inhibition assay.
-
Reagent Preparation : Prepare assay buffer (e.g., HEPES-based buffer with additives like BSA and DTT). Serially dilute the test compound (this compound or BI-1347) in DMSO and then into the assay buffer. Prepare a solution of the target kinase (e.g., recombinant CDK8/CycC) and the fluorescently labeled ATP-competitive tracer.
-
Assay Plate Setup : In a 384-well plate, add the kinase solution to all wells. Then, add the diluted test compounds. Include controls for no inhibition (DMSO vehicle) and background (no kinase).
-
Incubation : Incubate the plate at room temperature for a defined period (e.g., 20-60 minutes) to allow the inhibitor to bind to the kinase.
-
Tracer Addition : Add the labeled tracer to all wells.
-
Second Incubation : Incubate the plate again to allow the tracer to bind to the kinase and reach equilibrium.
-
Signal Detection : Read the FRET signal using a suitable plate reader. The signal will be inversely proportional to the amount of inhibitor bound to the kinase.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular pSTAT1 Inhibition Assay (Western Blot)
This protocol outlines a general procedure to measure the inhibition of STAT1 phosphorylation at Serine 727 in a cellular context.
Caption: Workflow for a cellular pSTAT1 Western Blot assay.
-
Cell Culture : Seed a suitable cell line (e.g., SW620 human colorectal carcinoma cells) in culture plates and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of this compound or BI-1347 for a specified duration.
-
Cell Lysis : Wash the cells with PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting : Block the membrane and then incubate it with a primary antibody specific for phosphorylated STAT1 (Ser727). Subsequently, probe with a primary antibody for total STAT1 as a loading control. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the pSTAT1 signal to the total STAT1 signal. Determine the IC50 for pSTAT1 inhibition.
In Vivo Tumor Xenograft Study
This protocol provides a general outline for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Caption: Workflow for an in vivo tumor xenograft study.
-
Cell Culture and Implantation : Culture the desired cancer cell line (e.g., SW620).[13] Harvest the cells and implant them subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into different treatment groups, including a vehicle control group.
-
Compound Administration : Prepare the test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage). Administer the compound to the mice at a specified dose and schedule (e.g., daily).
-
Monitoring : Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint : At the end of the study (e.g., after a predefined number of days or when tumors in the control group reach a certain size), euthanize the mice. Excise the tumors, weigh them, and potentially process them for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis : Compare the tumor growth and final tumor weights between the treated and control groups to determine the anti-tumor efficacy of the compound.
Signaling Pathways
CDK8 and CDK19 are integral components of the Mediator complex, which acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. By inhibiting CDK8/19, this compound and BI-1347 can modulate the activity of several oncogenic signaling pathways.
CDK8 in Transcriptional Regulation
Caption: Role of CDK8/19 in transcriptional regulation.
CDK8 and CDK19 are part of the kinase module of the Mediator complex.[10] They can be recruited to gene promoters by various transcription factors. CDK8/19 can then phosphorylate transcription factors, such as STAT1, modulating their activity. They also play a role in regulating the interaction of the Mediator complex with RNA Polymerase II, thereby influencing gene transcription. This compound and BI-1347 inhibit the kinase activity of CDK8 and CDK19, thus interfering with these transcriptional programs.
Conclusion
Both this compound and BI-1347 are potent, selective, and orally bioavailable inhibitors of CDK8 and CDK19. While BI-1347 appears to have a slightly lower IC50 in biochemical assays, both compounds exhibit strong cellular activity in the low nanomolar range. The choice between these two inhibitors may depend on the specific biological question, the cell types being investigated, and the desired in vivo pharmacokinetic properties. This guide provides a consolidated resource to aid researchers in making an informed decision for their preclinical studies targeting CDK8/19.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ChemGood [chemgood.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe BI-1347 | Chemical Probes Portal [chemicalprobes.org]
- 9. Pardon Our Interruption [opnme.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. This compound | CDK8 inhibitor | Probechem Biochemicals [probechem.com]
- 12. researchgate.net [researchgate.net]
- 13. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]
Evaluating the Kinase Specificity of MSC2530818: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed evaluation of the specificity of MSC2530818, a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), by comparing its kinase profile with other known CDK8/19 inhibitors. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
This compound is a highly potent, orally bioavailable small molecule inhibitor of CDK8 and CDK19, with an IC50 of 2.6 nM for CDK8 and a similar affinity for CDK19.[1][2] While it has demonstrated efficacy in preclinical cancer models, questions regarding its specificity and potential off-target effects, which could contribute to systemic toxicity, have been raised.[3][4] This guide aims to provide a clear, data-driven comparison of this compound's kinase selectivity against other well-characterized CDK8/19 inhibitors, namely CCT251921, Senexin B, and the natural product Cortistatin A.
Quantitative Kinase Profiling Comparison
To objectively assess the specificity of this compound, we have summarized key quantitative data from a head-to-head kinase profiling study. The following table presents the dissociation constants (Kd) for the primary targets (CDK8 and CDK19) and highlights significant off-target kinases identified in a comprehensive screen of 468 kinases.
| Inhibitor | Primary Target Kd (nM) | Significant Off-Target Kinases (% Control @ 2µM) |
| This compound | CDK8: 4 nM, CDK19: 4 nM[2] | GSK3A: <10%, GSK3B: <10%[1] |
| CCT251921 | CDK8: 2.3 nM, CDK19: 2.6 nM[5] | PIKFYVE: <10%, STK16: <20%, JNK1: <30%[1] |
| Senexin B | CDK8: 140 nM, CDK19: 80 nM[6] | Minimal off-target activity identified in the screen[1] |
| Cortistatin A | CDK8: 0.2 nM[1] | Highly selective; no significant off-targets identified in broad kinome scans[1] |
Note: The "% Control" value represents the remaining kinase activity in the presence of the inhibitor, with lower values indicating stronger inhibition. Data is primarily sourced from a comparative study by Chen et al. (2019), which utilized the KINOMEscan™ platform for profiling.[1]
The data reveals that while this compound is a potent inhibitor of CDK8 and CDK19, it also exhibits significant inhibitory activity against Glycogen Synthase Kinase 3 alpha and beta (GSK3A/B).[1] This off-target activity is a critical consideration, as the study suggests it may be responsible for the systemic toxicity observed with this compound.[3] In contrast, Senexin B and Cortistatin A demonstrate a higher degree of selectivity, with minimal engagement of other kinases in the panel.[1] CCT251921, while potent against CDK8/19, also shows off-target effects on kinases such as PIKFYVE.[1]
Experimental Protocols
The evaluation of kinase inhibitor specificity relies on robust and well-defined experimental methodologies. Below are detailed protocols for the key assays used to generate the data presented in this guide.
Biochemical Kinase Assay (Radiometric)
This assay directly measures the catalytic activity of a purified kinase by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate.
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), and the test inhibitor at various concentrations in a suitable buffer.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Washing: Unincorporated [γ-³³P]ATP is removed by washing the membrane.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.
KINOMEscan™ (Competition Binding Assay)
This is a high-throughput affinity-based assay that quantitatively measures the binding of an inhibitor to a large panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with a DNA label.
-
Reaction: The DNA-tagged kinase, the test compound, and the immobilized ligand are combined and allowed to reach equilibrium.
-
Quantification: The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).
-
Data Output: The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, compared to a DMSO control ("% Control"). A lower "% Control" value indicates a stronger interaction between the inhibitor and the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of inhibitor concentrations.[1]
Cell-Based Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cellular context.
-
Cell Culture and Treatment: Cells expressing the target kinase and its substrate are cultured and then treated with the kinase inhibitor at various concentrations for a specific duration.
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined to ensure equal loading for subsequent analysis.
-
Detection of Phosphorylation: The phosphorylation status of the target substrate is assessed using methods such as:
-
Western Blotting: Using a phospho-specific antibody that recognizes the phosphorylated form of the substrate.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method using a capture antibody and a detection antibody specific for the phosphorylated substrate.
-
-
Data Analysis: The level of substrate phosphorylation is quantified and normalized to the total amount of the substrate protein. The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in substrate phosphorylation, is then calculated.
Visualizing Pathways and Workflows
To further clarify the context of this compound's activity and the methods used for its evaluation, the following diagrams are provided.
Caption: Simplified Wnt/β-catenin signaling pathway showing the role of CDK8/19 and the off-target effect of this compound on GSK3β.
Caption: General experimental workflow for evaluating the specificity of a kinase inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Unlocking Synergistic Potential: MSC2530818 in Combination Cancer Therapy
For Immediate Release
[City, State] – [Date] – Preclinical research highlights the promising synergistic effects of MSC2530818, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 and 19 (CDK8/19), when used in combination with other anti-cancer agents. These findings suggest that combination strategies could enhance therapeutic efficacy and overcome resistance in various cancer types, offering new avenues for drug development professionals and researchers in oncology.
This compound is a small molecule inhibitor that targets the CDK8/19 kinase module of the Mediator complex, a key regulator of gene transcription. Dysregulation of CDK8/19 activity has been implicated in the progression of several cancers, primarily through the modulation of critical oncogenic signaling pathways such as the Wnt/β-catenin and STAT1 pathways. While this compound has demonstrated efficacy as a monotherapy in preclinical models, its true potential may lie in its ability to synergize with other cancer drugs to deliver a more potent anti-tumor response.
This guide provides a comprehensive comparison of the performance of this compound in combination with other cancer therapeutics, supported by available preclinical data.
Synergistic Effects with Immunotherapy
Preclinical studies have shown that CDK8/19 inhibitors can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies. The proposed mechanism involves the modulation of the tumor microenvironment, leading to an increase in the activity of natural killer (NK) cells, which play a crucial role in tumor surveillance.[1][2]
Experimental Data Summary: CDK8/19 Inhibitor (BI-1347) with anti-PD-1 Antibody
| Treatment Group | Median Survival (days) | Tumor Model | Reference |
| Vehicle | Not Reported | MC-38 murine colorectal carcinoma | [1] |
| BI-1347 (10 mg/kg, p.o., daily) | Not Reported | MC-38 murine colorectal carcinoma | [1] |
| anti-PD-1 (10 mg/kg, i.p., twice weekly) | Not Reported | MC-38 murine colorectal carcinoma | [1] |
| BI-1347 + anti-PD-1 | Significantly enhanced anti-tumor response vs. monotherapy (p=0.0317 vs. BI-1347; p=0.0476 vs. anti-PD-1) | MC-38 murine colorectal carcinoma | [1] |
Note: Specific median survival data for all groups was not available in the referenced abstract. BI-1347 is a potent and selective CDK8/19 inhibitor, and these findings are considered indicative of the potential for this compound.
Synergy with Targeted Therapies
MEK Inhibitors in RAS-Mutant Cancers
In preclinical models of RAS-mutant neuroblastoma, the combination of a CDK8 inhibitor (BI-1347) with a MEK inhibitor (selumetinib) has demonstrated a sustained and more durable impact on tumor growth compared to MEK inhibitor monotherapy, leading to improved survival. This suggests a promising strategy for treating RAS-driven malignancies.
Experimental Data Summary: CDK8/19 Inhibitor (BI-1347) with MEK Inhibitor (Selumetinib)
| Treatment Group | Tumor Growth Inhibition | Animal Model | Reference |
| Vehicle | - | SK-N-AS neuroblastoma xenograft | |
| BI-1347 | - | SK-N-AS neuroblastoma xenograft | |
| Selumetinib | Cytostatic effect followed by rapid outgrowth | SK-N-AS neuroblastoma xenograft | |
| BI-1347 + Selumetinib | Sustained and more durable impact on tumor growth, leading to improved survival (p = 0.0038) | SK-N-AS neuroblastoma xenograft |
Note: Specific tumor growth inhibition percentages were not detailed in the referenced abstract.
SMAC Mimetics
The combination of a CDK8/19 inhibitor (BI-1347) with a SMAC mimetic (BI-8382) has shown strong synergistic anti-tumor efficacy in a murine breast cancer model. This synergy is dependent on an intermittent dosing schedule of the CDK8/19 inhibitor, suggesting a mechanism that overcomes NK cell hyporesponsiveness.[1][2]
Experimental Data Summary: CDK8/19 Inhibitor (BI-1347) with SMAC Mimetic (BI-8382)
| Treatment Group | Median Survival (days) | Tumor Model | Reference |
| Vehicle Control | 22 | EMT6 murine breast cancer | [1] |
| BI-1347 (10 mg/kg, daily) | 22.5 | EMT6 murine breast cancer | [1] |
| BI-1347 (10 mg/kg, 5 days on/5 days off) | 26 | EMT6 murine breast cancer | [1] |
| BI-8382 (50 mg/kg, daily) | 32 | EMT6 murine breast cancer | [1] |
| BI-1347 (intermittent) + BI-8382 | Increased survival (specific median survival not reported) | EMT6 murine breast cancer | [1] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with other cancer drugs are rooted in the complex interplay of multiple signaling pathways.
dot
Caption: Overview of synergistic interactions of this compound with other cancer drugs.
dot
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
dot
Caption: this compound inhibits STAT1 phosphorylation.
Experimental Protocols
In Vivo Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of CDK8/19 inhibitors as monotherapy and in combination with other anti-cancer agents.
General Protocol Outline:
-
Cell Line and Animal Model: Select a relevant human cancer cell line (e.g., SK-N-AS for neuroblastoma, MC-38 for colorectal cancer, EMT6 for breast cancer) and implant cells subcutaneously into immunocompromised or syngeneic mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment groups (Vehicle control, this compound alone, combination drug alone, this compound + combination drug).
-
Drug Administration: Administer drugs according to a predetermined schedule, dose, and route of administration (e.g., oral gavage for this compound, intraperitoneal injection for antibodies).
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Body Weight Monitoring: Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume reaches a specific size, study duration of a certain number of days, or signs of morbidity).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and compare survival curves between treatment groups using appropriate statistical methods.
Western Blot for STAT1 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of STAT1, a key downstream target of CDK8/19.
Protocol Outline:
-
Sample Preparation: Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT1 (Ser727) and total STAT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities and normalize the phospho-STAT1 signal to the total STAT1 signal.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of drug combinations on cell cycle distribution.
Protocol Outline:
-
Cell Treatment: Treat cancer cells with this compound, the combination drug, or both for a specified period (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix cells in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[3][4]
Future Directions
The preclinical data presented here strongly support the continued investigation of this compound in combination therapies. Further studies are warranted to:
-
Generate specific quantitative data for this compound in combination with a broader range of cancer drugs.
-
Elucidate the detailed molecular mechanisms underlying the observed synergies.
-
Identify predictive biomarkers to select patient populations most likely to benefit from these combination therapies.
The development of synergistic drug combinations holds the key to improving patient outcomes and overcoming the challenges of drug resistance in cancer therapy. This compound, with its targeted mechanism of action, is a promising candidate for inclusion in such innovative treatment regimens.
References
- 1. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Potent CDK8/19 Inhibitors Enhance NK-Cell Activity and Promote Tumor Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MSC2530818: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of MSC2530818, a potent and selective CDK8 inhibitor.
When handling this compound, it is crucial to be aware of its potential hazards. The compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols, including wearing protective gloves, clothing, and eye protection, is mandatory.
Hazard Profile of this compound
For quick reference, the key hazard information for this compound is summarized in the table below.
| Hazard Statement | GHS Classification | Description |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed.[1] |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation.[1] |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation.[1] |
| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | May cause respiratory irritation.[1] |
Step-by-Step Disposal Workflow
The proper disposal of this compound, as with any laboratory chemical, must be carried out in compliance with local, state, and federal regulations. The following flowchart outlines a general decision-making process for the safe disposal of this compound.
Experimental Protocols Referenced in Safety Data
The hazard classifications for this compound are determined in accordance with the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The specific experimental protocols to determine these classifications (e.g., acute oral toxicity studies, skin and eye irritation assays) are standardized tests and are not detailed in the publicly available Safety Data Sheet. Researchers should always refer to the complete SDS for the most comprehensive safety information.
In the event of exposure, the following first aid measures should be taken immediately:
-
If on skin: Wash with plenty of soap and water.[1]
-
If inhaled: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If swallowed: Rinse mouth.[1]
In all cases of exposure, it is imperative to seek medical attention and to take off and wash contaminated clothing before reuse.[1] The disposal of contents and containers must be done in accordance with all applicable local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
